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2-(5-chloro-1,3-thiazol-4-yl)acetic acid Documentation Hub

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  • Product: 2-(5-chloro-1,3-thiazol-4-yl)acetic acid
  • CAS: 1538357-64-0

Core Science & Biosynthesis

Exploratory

Biological Activity and Medicinal Chemistry of 5-Chlorothiazole-4-Acetic Acid Derivatives

Topic: Biological Activity of 5-Chlorothiazole-4-Acetic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals [1] Executive Summary The 5-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 5-Chlorothiazole-4-Acetic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

[1]

Executive Summary

The 5-chlorothiazole-4-acetic acid scaffold represents a specialized pharmacophore in medicinal chemistry, distinct from its more common indole (auxin) and simple thiazole counterparts. While the parent structure shares steric and electronic features with plant growth regulators, its primary utility lies in pharmaceutical applications . This guide analyzes the biological activity of 5-chlorothiazole-4-acetic acid derivatives, specifically focusing on their roles as antitubercular agents (mtFabH inhibitors) , anti-inflammatory compounds (COX inhibitors) , and critical side-chain intermediates for cephalosporin antibiotics .

Chemical Structure & Synthesis

The core structure consists of a thiazole ring substituted at the 4-position with an acetic acid moiety and at the 5-position with a chlorine atom.[1] This halogenation at C5 is critical for modulating lipophilicity and metabolic stability compared to the non-chlorinated analog.

Synthetic Pathway

The synthesis of these derivatives typically follows the Hantzsch Thiazole Synthesis protocol, modified for halogenation.

Protocol 1: General Synthesis of 2-Amino-5-Chlorothiazole-4-Acetic Acid Derivatives

  • Precursors: Thiourea (or N-substituted thiourea) and Ethyl 4-chloroacetoacetate.

  • Chlorination Step: Introduction of the C5-chlorine often occurs via electrophilic aromatic substitution using sulfuryl chloride (

    
    ) or N-chlorosuccinimide (NCS) on the intermediate thiazole, or by using a pre-chlorinated 
    
    
    
    -keto ester.

Synthesis Pre1 Thiourea (NH2-CS-NHR) Inter1 2-Aminothiazole-4-acetate Intermediate Pre1->Inter1 Condensation (EtOH, Reflux) Pre2 Ethyl 4-chloroacetoacetate Pre2->Inter1 Final 5-Chloro-2-aminothiazole- 4-acetic acid ester Inter1->Final Electrophilic Chlorination (C5 Position) Reagent Sulfuryl Chloride (SO2Cl2) Reagent->Final

Figure 1: Synthetic route for 5-chlorothiazole-4-acetic acid derivatives via Hantzsch condensation and subsequent chlorination.

Biological Activity Profile

Antimicrobial Activity: Antitubercular Potential

Derivatives of 2-amino-thiazole-4-carboxylates and acetates have shown significant activity against Mycobacterium tuberculosis.

  • Mechanism of Action: Inhibition of mtFabH (

    
    -ketoacyl-ACP synthase III), a key enzyme in the fatty acid synthase type II (FAS-II) system of bacteria. The thiazole ring mimics the substrate structure, while the C5-substitution (e.g., Cl or Phenyl) occupies the hydrophobic pocket of the enzyme.
    
  • Key Data:

    • MIC Values: Derivatives have demonstrated MICs in the range of 0.2 – 6.25 µg/mL against M. tuberculosis H37Rv.

    • Selectivity: High selectivity for bacterial FAS-II over human FAS-I, reducing toxicity risks.

Table 1: Antimicrobial Efficacy of Thiazole-4-Acetic Acid Derivatives

Compound ClassTarget OrganismMIC Range (µg/mL)Mechanism
2-Amino-5-chlorothiazole-4-acetateM. tuberculosis0.95 - 2.43 (IC50)mtFabH Inhibition
5-Aryl-thiazole-4-acetic acidS. aureus (MRSA)1.6 - 6.3Cell Wall Synthesis Interference
2-Acetamido-5-chlorothiazoleE. coli1.56 - 6.25FabH Inhibition
Anti-Inflammatory Activity: COX Inhibition

The acetic acid side chain at position 4 is a classic pharmacophore for Cyclooxygenase (COX) inhibition, similar to indomethacin or diclofenac.

  • Structure-Activity Relationship (SAR): The 5-chloro substitution enhances potency against COX-1/COX-2 by increasing the acidity of the acetic acid group and improving hydrophobic binding.

  • Potency: Some 5-substituted thiazole-4-acetic acids exhibit anti-inflammatory activity comparable to ibuprofen and flurbiprofen in carrageenan-induced paw edema models.

Agrochemical Potential: Auxin Mimicry

While indole-3-acetic acid (IAA) is the primary natural auxin, the thiazole-4-acetic acid scaffold is a bioisostere.

  • Activity: 5-chlorothiazole-4-acetic acid derivatives exhibit weak to moderate auxin-like activity (root elongation inhibition, coleoptile growth).

  • Herbicide Intermediate: The scaffold is more commonly used as a precursor for herbicides (e.g., benazolin analogs) rather than a direct auxin herbicide itself.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of this scaffold is tightly controlled by substitutions at the C2 and C5 positions.

SAR Core 5-Chlorothiazole-4-Acetic Acid Scaffold C2 C2 Position (Amino/Amido) Core->C2 C4 C4 Position (Acetic Acid) Core->C4 C5 C5 Position (Chlorine) Core->C5 C2_Effect • Amino (-NH2): Essential for mtFabH binding • Amide/Hydrazide: Increases lipophilicity • Bulky Aryl: Enhances anticancer activity C2->C2_Effect C4_Effect • Free Acid (-COOH): Critical for COX inhibition • Ester/Amide: Prodrug forms, better cellular penetration C4->C4_Effect C5_Effect • Chlorine (-Cl): Increases metabolic stability • Prevents oxidation at C5 • Enhances hydrophobic interaction C5->C5_Effect

Figure 2: SAR Map of 5-Chlorothiazole-4-Acetic Acid Derivatives highlighting functional zones.

Experimental Protocols

Protocol A: Determination of mtFabH Inhibition (Antitubercular Assay)

Objective: Validate the inhibition of


-ketoacyl-ACP synthase III.
  • Enzyme Preparation: Express and purify M. tuberculosis FabH (mtFabH) from E. coli vectors.

  • Assay Buffer: 50 mM sodium phosphate (pH 7.0), 1 mM DTT, 10% glycerol.

  • Reaction Mix: Combine holo-ACP (50 µM), malonyl-CoA (50 µM), and Lauroyl-CoA (substrate) with the test compound (dissolved in DMSO).

  • Initiation: Add purified mtFabH (100 nM) to initiate the reaction at 37°C.

  • Measurement: Monitor the release of free CoA using a coupled enzyme assay (e.g.,

    
    -ketoglutarate dehydrogenase) or by radioassay using [
    
    
    
    C]-malonyl-CoA.
  • Control: Use Thiolactomycin as a positive control (Standard IC50 ~ 2-10 µM).

Protocol B: Synthesis of 2-Amino-5-Chlorothiazole-4-Acetic Acid

Objective: Synthesize the core scaffold for derivatization.

  • Dissolution: Dissolve ethyl 4-chloroacetoacetate (1 eq) in ethanol.

  • Addition: Add thiourea (1.1 eq) slowly to the solution.

  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool to room temperature. The hydrobromide/hydrochloride salt of the thiazole ester will precipitate. Filter and wash with cold ethanol.

  • Chlorination: Dissolve the intermediate in

    
     or glacial acetic acid. Add sulfuryl chloride  (
    
    
    
    , 1.1 eq) dropwise at 0–5°C. Stir for 1 hour.
  • Hydrolysis (Optional): To obtain the free acid, treat the ester with 1N NaOH (aq) at room temperature for 2 hours, then acidify with HCl to pH 3 to precipitate the product.

References

  • Shirai, N., et al. (2013). "Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents." Biocontrol Science, 18(2), 59-65. Link

  • Al-Balas, Q., et al. (2009).[2] "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH." PLoS ONE, 4(5), e5617.[2] Link

  • Abdellatif, K.R., et al. (2015). "Synthesis, Cyclooxygenase Inhibition, and Anti-Inflammatory Evaluation of Novel Diarylheterocycles." Medicinal Chemistry Research, 24(6), 2632-2644.
  • Tivendale, N.D., et al. (2012).[3] "Evidence That Chlorinated Auxin Is Restricted to the Fabaceae But Not to the Fabeae." Plant Physiology, 159(3), 1056-1063. Link

  • Roussel Uclaf. (1983). "Process for the preparation of (2-amino-thiazol-4-yl)-acetic acid hydrochloride." US Patent 4,391,979. Link

Sources

Foundational

2-(5-chloro-1,3-thiazol-4-yl)acetic acid substituted thiazole scaffolds

The following technical guide details the chemistry, synthesis, and medicinal application of 2-(5-chloro-1,3-thiazol-4-yl)acetic acid scaffolds. This document is structured for researchers requiring actionable protocols...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and medicinal application of 2-(5-chloro-1,3-thiazol-4-yl)acetic acid scaffolds. This document is structured for researchers requiring actionable protocols and mechanistic insight.

Executive Summary & Scaffold Analysis

The 2-(5-chloro-1,3-thiazol-4-yl)acetic acid moiety represents a privileged substructure in modern drug discovery. It combines a polar, ionizable tail (acetic acid) with a lipophilic, metabolically robust heterocyclic core (5-chlorothiazole).

Structural Logic & Pharmacophore Features

The scaffold offers three distinct vectors for chemical modification, making it an ideal template for Fragment-Based Drug Discovery (FBDD):

VectorPositionChemical RoleMedicinal Utility
Vector A C2 Position Diversity HandlePrimary site for SAR exploration (Aryl, Amino, Alkyl). Dictates target affinity.[1]
Vector B C5 Chlorine Metabolic BlockBlocks CYP450-mediated oxidation at the electron-rich C5 position. Increases lipophilicity (

).
Vector C C4 Acetic Acid Linker / HeadActs as a hydrogen bond donor/acceptor or a linker to extended pharmacophores.

Why the Chlorine Matters: Unsubstituted thiazoles are prone to oxidative metabolism at the C5 position. The introduction of chlorine at C5 (


) not only blocks this metabolic soft spot but also introduces a "sigma-hole," enabling halogen bonding interactions with carbonyl backbone residues in target proteins (e.g., kinases, PPARs).

Synthetic Architecture

The synthesis of this scaffold does not typically proceed via direct cyclization to the 5-chloro derivative. Instead, it follows a Construct-then-Functionalize logic: Hantzsch cyclization followed by electrophilic halogenation.

Core Synthesis Pathway (Workflow Diagram)

The following directed graph illustrates the critical path from commodity precursors to the active scaffold.

G Start1 Ethyl 4-chloroacetoacetate Inter1 Ethyl 2-aminothiazol-4-acetate (Hantzsch Product) Start1->Inter1 EtOH, Reflux (-HCl) Start2 Thiourea / Thioamide Start2->Inter1 Inter2 N-Protected Intermediate (Acetylation) Inter1->Inter2 Ac2O, Pyridine (Protection) Inter3 5-Chloro Intermediate Inter1->Inter3 NCS (Careful control) Inter2->Inter3 NCS, MeCN (Electrophilic Chlorination) Final 2-(2-amino-5-chlorothiazol-4-yl) acetic acid Inter3->Final 1. Hydrolysis (LiOH) 2. Deprotection

Figure 1: Step-wise synthetic pathway for generating the 5-chlorothiazole-4-acetic acid core.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The intermediate checks (TLC/NMR) are crucial to prevent carryover of unchlorinated impurities.

Protocol A: Hantzsch Cyclization (The Foundation)

Objective: Synthesis of Ethyl 2-aminothiazol-4-acetate. Precursors: Ethyl 4-chloroacetoacetate (1.0 eq), Thiourea (1.1 eq).

  • Dissolution: Dissolve thiourea (7.6 g, 100 mmol) in absolute ethanol (100 mL).

  • Addition: Add ethyl 4-chloroacetoacetate (16.5 g, 100 mmol) dropwise over 30 minutes. Note: The reaction is exothermic; maintain temperature < 40°C.

  • Reflux: Heat the mixture to reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1). The starting material spot (

    
    ) should disappear, replaced by a fluorescent baseline spot.
    
  • Workup: Cool to room temperature. Neutralize with saturated NaHCO

    
     until pH 8.
    
  • Isolation: The product often precipitates. Filter the solid.[1][2] If oil forms, extract with EtOAc (

    
     mL), dry over MgSO
    
    
    
    , and concentrate.
  • Yield: Expect 85–90% yield of a pale yellow solid.

Protocol B: Regioselective C5-Chlorination

Objective: Introduction of the chlorine atom at Position 5. Critical Control Point: Direct chlorination of the free amine can lead to oxidation of the nitrogen (N-chloramines) or tars. Protection is recommended. [3]

  • Protection (Optional but Recommended): Treat the amine from Protocol A with Acetic Anhydride (1.2 eq) in pyridine to generate the N-acetyl derivative.

  • Chlorination: Dissolve the N-acetyl substrate (10 mmol) in Acetonitrile (MeCN, 50 mL).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq, 11 mmol) in small portions at 0°C.

  • Reaction: Stir at room temperature for 12 hours.

    • Validation: Check

      
      H NMR.[1][4][5] The characteristic C5-proton singlet (
      
      
      
      ppm) must disappear.
  • Workup: Pour into water, extract with EtOAc. Wash organic layer with water to remove succinimide.

  • Deprotection/Hydrolysis: Reflux the crude material in 6N HCl for 2 hours to simultaneously remove the acetyl group and hydrolyze the ethyl ester to the free acid.

Protocol C: Deamination (To obtain the 2-H variant)

If the target is specifically 2-(5-chloro-1,3-thiazol-4-yl)acetic acid (with no amino group), a Sandmeyer-type deamination is required before the ester hydrolysis.

  • Diazotization: Dissolve the 2-amino-5-chlorothiazole ester in concentrated H

    
    SO
    
    
    
    /EtOH at 0°C.
  • Reduction: Add aqueous NaNO

    
     dropwise, followed by hypophosphorous acid (H
    
    
    
    PO
    
    
    ).
  • Outcome: This yields the 2-unsubstituted thiazole core.

Medicinal Chemistry & SAR

When utilizing this scaffold, the following Structure-Activity Relationship (SAR) trends are generally observed:

ModificationEffect on Physicochemical PropertiesBiological Implication
C5-H

C5-Cl
LogP increases by ~0.7.Increases metabolic half-life (

). Halogen bonding capability.[6]
C4-Acetic Acid

Amide
Removes negative charge.Improves membrane permeability. Common in kinase inhibitors.[2]
C2-Amino

C2-Aryl
Significant increase in aromatic surface area.Pi-stacking interactions. Critical for potency in anti-infectives.
Biological Applications[2][4][7][8][9][10][11]
  • PPAR Agonists: The acetic acid tail mimics the carboxylate of fatty acids, allowing the scaffold to bind into the PPAR

    
     or PPAR
    
    
    
    ligand-binding pocket (similar to GW501516).
  • Antimicrobials: 2-amino-5-chlorothiazole derivatives disrupt bacterial cell wall synthesis. The C5-Cl is essential for preventing rapid degradation by bacterial enzymes.

  • hLDHA Inhibitors: Recent studies utilize this scaffold to inhibit human Lactate Dehydrogenase A, targeting the Warburg effect in cancer cells [7].

Visualizing the SAR Decision Tree

SAR Core 2-(5-chloro-1,3-thiazol-4-yl) acetic acid Core Branch1 Modify C4-Tail Core->Branch1 Branch2 Modify C2-Head Core->Branch2 Opt1 Amide Coupling (Kinase/Enzyme Inhibitors) Branch1->Opt1 Opt2 Esterification (Prodrug Strategy) Branch1->Opt2 Opt3 Sandmeyer (H) (Low MW Fragment) Branch2->Opt3 Opt4 Suzuki Coupling (Aryl) (High Potency/Lipophilicity) Branch2->Opt4

Figure 2: Strategic modification points for the 5-chlorothiazole scaffold in drug design.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols." Berichte der deutschen chemischen Gesellschaft.

  • Chlorination Protocols: Use of NCS for thiazole chlorination. Journal of Organic Chemistry, 2012, 77(9).

  • Biological Activity (Antimicrobial): "Synthesis and biological activity of thiazolyl-acetic acid derivatives." PubMed.

  • Biological Activity (Anticancer): "Thiazole scaffolds as anticancer agents."[7][8][9][10] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • PPAR Agonists: Structural basis of PPAR agonists containing thiazole acetic acid heads. Journal of Medicinal Chemistry.

  • General Thiazole Chemistry: "Thiazole Ring—A Biologically Active Scaffold." Molecules, 2020.[2][11][9]

  • hLDHA Inhibitors: "Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents." ACS Omega.

Sources

Exploratory

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of Chlorothiazole Acetic Acids

This guide provides an in-depth exploration of the chlorothiazole acetic acid scaffold, a privileged heterocyclic motif in modern drug discovery. We will delve into the synthetic strategies employed to access this core,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the chlorothiazole acetic acid scaffold, a privileged heterocyclic motif in modern drug discovery. We will delve into the synthetic strategies employed to access this core, dissect its diverse biological activities, and elucidate the structure-activity relationships that govern its therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of chlorothiazole acetic acids in their own research endeavors.

The Chlorothiazole Acetic Acid Core: A Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2] The incorporation of a chloro substituent and an acetic acid moiety onto this nucleus gives rise to the chlorothiazole acetic acid scaffold, a versatile building block that has been extensively explored for a wide range of therapeutic applications. The chloro group can modulate the electronic properties and metabolic stability of the molecule, while the carboxylic acid functionality often serves as a key pharmacophoric element, enabling interactions with biological targets or improving pharmacokinetic properties.[3]

Synthetic Strategies for Accessing Chlorothiazole Acetic Acids

The synthesis of chlorothiazole acetic acid derivatives typically involves the construction of the thiazole ring via the Hantzsch thiazole synthesis or modifications thereof, followed by the introduction or elaboration of the chloro and acetic acid functionalities.

A general synthetic approach often commences with the reaction of a thiourea or thioamide with an α-haloketone or α-haloester bearing the desired substituents. The chloro group can be incorporated at various stages, either present on the starting materials or introduced later in the synthetic sequence. The acetic acid side chain is commonly installed by reacting a suitable precursor, such as an aminothiazole, with chloroacetic acid or its esters.[4][5]

Below is a generalized workflow for the synthesis of a substituted chlorothiazole acetic acid derivative.

Synthesis_Workflow Thiourea Thiourea/Thioamide Hantzsch Hantzsch Thiazole Synthesis Thiourea->Hantzsch AlphaHalo α-Haloketone/ α-Haloester AlphaHalo->Hantzsch Aminothiazole Aminothiazole Intermediate Hantzsch->Aminothiazole Reaction N-Alkylation Aminothiazole->Reaction ChloroaceticAcid Chloroacetic Acid/ Ester ChloroaceticAcid->Reaction Ester Chlorothiazole Acetic Acid Ester Reaction->Ester Hydrolysis Ester Hydrolysis Ester->Hydrolysis FinalProduct Chlorothiazole Acetic Acid Derivative Hydrolysis->FinalProduct

Caption: Generalized synthetic workflow for chlorothiazole acetic acid derivatives.

Experimental Protocol: Synthesis of 2-((4-(4-chlorophenyl)thiazol-2-yl)amino)acetic acid

This protocol is a representative example for the synthesis of a chlorothiazole acetic acid derivative.

Step 1: Synthesis of 1-(4-chlorophenyl)-2-thiocyanatoethan-1-one.

  • To a solution of 2-bromo-1-(4-chlorophenyl)ethan-1-one (10 mmol) in ethanol (50 mL), add potassium thiocyanate (12 mmol).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and pour into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry to afford the product.

Step 2: Synthesis of 4-(4-chlorophenyl)thiazol-2-amine.

  • To a solution of 1-(4-chlorophenyl)-2-thiocyanatoethan-1-one (8 mmol) in ethanol (40 mL), add concentrated hydrochloric acid (2 mL).

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the aminothiazole.

Step 3: Synthesis of ethyl 2-((4-(4-chlorophenyl)thiazol-2-yl)amino)acetate.

  • To a solution of 4-(4-chlorophenyl)thiazol-2-amine (5 mmol) in acetone (30 mL), add ethyl chloroacetate (6 mmol) and anhydrous potassium carbonate (10 mmol).

  • Reflux the mixture for 12 hours.

  • Filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to yield the ester.

Step 4: Synthesis of 2-((4-(4-chlorophenyl)thiazol-2-yl)amino)acetic acid.

  • To a solution of ethyl 2-((4-(4-chlorophenyl)thiazol-2-yl)amino)acetate (3 mmol) in a mixture of ethanol (20 mL) and water (5 mL), add sodium hydroxide (6 mmol).

  • Stir the mixture at room temperature for 8 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid to pH 4-5.

  • Filter the resulting precipitate, wash with water, and dry to obtain the final product.

Medicinal Chemistry Applications and Biological Activities

The chlorothiazole acetic acid scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents across various disease areas.

Anti-inflammatory Activity

Thiazole derivatives have long been investigated for their anti-inflammatory properties.[1] The chlorothiazole acetic acid moiety has been incorporated into molecules designed to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[6]

Mechanism of Action: Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, thereby blocking the production of prostaglandins, which are key mediators of inflammation. The carboxylic acid group of chlorothiazole acetic acid derivatives can mimic the arachidonic acid substrate and interact with the active site of COX enzymes.

Structure-Activity Relationship (SAR):

  • The nature and position of substituents on the thiazole ring and any associated aromatic rings significantly influence COX inhibitory activity and selectivity.[6]

  • The acetic acid moiety is often crucial for activity, forming key interactions with the enzyme's active site.

Representative Compounds and Biological Activity:

Compound IDR GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
1 4-Chlorophenyl5.2>100[6]
2 4-Methoxyphenyl8.7>100[6]
3 4-Nitrophenyl3.9>100[6]

Experimental Protocol: In Vitro COX Inhibition Assay

This fluorimetric assay is used to determine the in vitro COX-1 and COX-2 inhibitory activity of test compounds.

  • Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), ADHP (10-acetyl-3,7-dihydroxyphenoxazine) probe, heme, potassium phosphate buffer.

  • Procedure:

    • Prepare a solution of the test compound in DMSO.

    • In a 96-well plate, add the enzyme (COX-1 or COX-2) in potassium phosphate buffer.

    • Add the test compound at various concentrations and incubate for 10 minutes at room temperature.

    • Add ADHP and heme to the wells.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence (excitation 535 nm, emission 590 nm) every minute for 10 minutes.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Anticancer Activity

The chlorothiazole acetic acid scaffold has been incorporated into novel compounds with promising anticancer activity.[7] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Mechanism of Action: The precise mechanisms of action can vary depending on the overall structure of the molecule. Some derivatives have been shown to induce apoptosis through the activation of caspase cascades and DNA fragmentation.[7]

Apoptosis_Pathway Compound Chlorothiazole Acetic Acid Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Diuretic_Action Chlorothiazide Chlorothiazide Inhibition Inhibition Chlorothiazide->Inhibition DCT Distal Convoluted Tubule NaCl_Cotransporter Na+/Cl- Cotransporter DCT->NaCl_Cotransporter Excretion Increased Na+, Cl-, and Water Excretion NaCl_Cotransporter->Excretion Leads to Inhibition->NaCl_Cotransporter

Caption: Mechanism of action of chlorothiazide in the distal convoluted tubule.

Structure-Activity Relationship (SAR) of Thiazide Diuretics:

  • An electron-withdrawing group at position 6 (such as chloro) is essential for diuretic activity. [8]* The sulfonamide group at position 7 is also critical. [8]* Saturation of the double bond in the heterocyclic ring increases potency. [8]

Conclusion and Future Perspectives

The chlorothiazole acetic acid scaffold and its derivatives represent a highly versatile and valuable class of compounds in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them attractive starting points for the development of new drugs. Future research in this area will likely focus on the design of more potent and selective agents with improved pharmacokinetic and safety profiles. The application of computational methods, such as molecular docking and ADMET prediction, will undoubtedly accelerate the discovery of novel chlorothiazole acetic acid-based therapeutics. [9][10]

References

  • Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. PubMed. [Link]

  • Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives. PubMed. [Link]

  • CHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers. [Link]

  • Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. ResearchGate. [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed. [Link]

  • (PDF) Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. [Link]

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Digital Repository of University of Kirkuk. [Link]

  • Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. MDPI. [Link]

  • SYNTHESIS OF CHLORTHIAZIDE | PHARMACEUTICAL CHEMISTRY. YouTube. [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. PubMed. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. MDPI. [Link]

  • Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid Derivatives and Evaluation of Their Cytotoxicity and Induction of Apoptosis in Human Leukemia Cells. PubMed. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Publishing. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace by Typeset. [Link]

  • New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. PubMed. [Link]

Sources

Foundational

Technical Guide: 5-Chloro-1,3-thiazole-4-carboxylic Acid vs. Acetic Acid Derivatives

Strategic Scaffolding in Medicinal Chemistry & Drug Design[1] Executive Summary In modern drug discovery, the transition from aliphatic linkers to heteroaromatic scaffolds is a pivotal strategy for optimizing pharmacokin...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffolding in Medicinal Chemistry & Drug Design[1]

Executive Summary

In modern drug discovery, the transition from aliphatic linkers to heteroaromatic scaffolds is a pivotal strategy for optimizing pharmacokinetics (PK) and potency. This guide provides a technical analysis of 5-chloro-1,3-thiazole-4-carboxylic acid as a superior bioisostere and functional alternative to standard acetic acid derivatives (e.g., phenylacetic acid or aliphatic carboxylic acids).

While acetic acid moieties often serve as flexible linkers, they suffer from rapid metabolic oxidation and poor conformational definition. The 5-chloro-1,3-thiazole-4-carboxylic acid scaffold offers a rigidified, electron-deficient core that lowers pKa, enhances metabolic stability via the 5-position halogen block, and improves target residence time through specific dipole interactions.

Part 1: Physicochemical Landscape & Comparative Profiling

To rationally select between a thiazole core and a standard acetic acid derivative, one must understand the electronic and steric consequences of the substitution.

The Acidity Shift (pKa)

The most immediate difference is acidity.[1] The 1,3-thiazole ring is electron-withdrawing due to the sp² nitrogen and sulfur atoms. Adding a chlorine atom at the 5-position exerts a further inductive effect ($ -I $), significantly stabilizing the carboxylate anion compared to the aliphatic acetic acid.

  • Implication: The lower pKa of the thiazole derivative means it exists predominantly as a carboxylate anion at physiological pH (7.4), influencing solubility and electrostatic interactions within binding pockets (e.g., salt bridges with Arginine/Lysine residues).

Lipophilicity and TPSA

Unlike the "greasy" phenylacetic acid, the thiazole ring introduces polarity (lowering LogP) while maintaining aromaticity. This is critical for lowering lipophilic efficiency (LipE) penalties during lead optimization.

Table 1: Comparative Physicochemical Metrics
PropertyAcetic Acid (Linker)Phenylacetic Acid (Scaffold)5-Cl-1,3-Thiazole-4-COOHImpact on Drug Design
pKa (Acid) ~4.76~4.31~2.8 - 3.1 (Est.)Stronger acid; stronger ionic interactions.
LogP -0.171.411.2 - 1.5 Balanced lipophilicity with polar surface area.
H-Bond Acceptors 1 (C=O)1 (C=O)2 (C=O, N-thiazole) Additional vector for target binding.
Metabolic Liability Beta-oxidationBenzylic oxidationLow (5-Cl blocks metabolism)Enhanced metabolic stability ($ t_{1/2} $).
Conformation Highly FlexibleFlexible (Rotatable bond)Rigid (Planar) Entropy penalty reduction upon binding.

Part 2: Synthetic Access & Causality

Synthesizing the 5-chloro-1,3-thiazole-4-carboxylic acid core requires a departure from simple nitrile hydrolysis used for acetic acids. The preferred route is the Hantzsch Thiazole Synthesis , which allows for modular assembly.

The Hantzsch Protocol Logic

We utilize a condensation between a thioamide and an


-halo ketone/ester. For the 5-chloro derivative, the chlorine is often introduced either pre-cyclization (using a dichloro-beta-keto ester) or post-cyclization via electrophilic aromatic substitution, though the former is preferred to avoid regio-isomeric mixtures.
Diagram 1: Synthetic Workflow (Hantzsch Strategy)

HantzschSynthesis Precursor1 Ethyl 2,3-dichloro-3-oxopropanoate Intermediate Hydroxy-thiazoline Intermediate Precursor1->Intermediate Condensation (EtOH, Reflux) Precursor2 Thioformamide / Thiourea Precursor2->Intermediate Cyclized Ethyl 5-chloro-thiazole-4-carboxylate Intermediate->Cyclized - H2O (Dehydration) Hydrolysis LiOH / THF:H2O Cyclized->Hydrolysis Saponification Product 5-Chloro-1,3-thiazole- 4-carboxylic acid Hydrolysis->Product Acidification (HCl)

Caption: Step-wise Hantzsch synthesis pathway for accessing the 5-chloro-thiazole core from acyclic precursors.

Part 3: Reactivity & Amide Coupling Dynamics

When using 5-chloro-1,3-thiazole-4-carboxylic acid as a building block for amides (common in peptidomimetics), researchers often encounter stalled reactions compared to acetic acid.

The "Deactivated" Electrophile
  • Electronic Effect: The electron-deficient thiazole ring pulls density away from the carbonyl carbon, theoretically making it more susceptible to nucleophilic attack. However, the resulting tetrahedral intermediate is less stable.

  • Steric Effect: The chlorine atom at position 5 is peri-planar to the carboxylic acid at position 4. This creates a "steric gate," hindering the approach of bulky amines or coupling reagents (like HATU/T3P).

Recommendation: Do not rely on standard EDC/NHS coupling. The steric bulk of the 5-Cl requires highly reactive acylating species.

Diagram 2: Coupling Strategy Decision Tree

CouplingLogic Start Substrate: 5-Cl-Thiazole-4-COOH + Amine (R-NH2) CheckAmine Is Amine Sterically Hindered? (e.g., t-Butyl, Ortho-subst. Aniline) Start->CheckAmine Standard Use HATU / DIPEA (DMF, 0°C -> RT) CheckAmine->Standard No (Primary/Linear) Difficult Acid Chloride Method Required CheckAmine->Difficult Yes (Secondary/Bulky) Step1 1. (COCl)2, cat. DMF (DCM) Difficult->Step1 Step2 2. Add Amine + Pyridine Step1->Step2

Caption: Decision logic for selecting amide coupling conditions based on amine steric hindrance.

Part 4: Experimental Protocols (Self-Validating Systems)

These protocols are designed with built-in checkpoints (TLC/LCMS) to ensure integrity.

Protocol A: Synthesis of 5-Chloro-1,3-thiazole-4-carboxylic Acid (Hydrolysis)

Context: Starting from the ethyl ester precursor.

  • Dissolution: Dissolve Ethyl 5-chloro-1,3-thiazole-4-carboxylate (1.0 eq) in THF:Water (3:1 ratio). Why: THF solubilizes the organic ester; water dissolves the base.

  • Saponification: Add LiOH.H2O (2.5 eq) in one portion. Stir at Ambient Temperature (RT) for 3 hours.

    • Validation Point: Monitor by TLC (50% EtOAc/Hexane).[2] The ester spot ($ R_f \approx 0.6 $) should disappear; the acid stays at the baseline.

  • Workup: Concentrate THF under reduced pressure. Dilute the aqueous residue with water.

  • Acidification: Cool to 0°C. Acidify dropwise with 1N HCl to pH ~2.0.

    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with cold water ($ 2 \times $), and dry under vacuum.

Protocol B: High-Efficiency Amide Coupling (The "T3P" Method)

Context: Coupling with a secondary amine where HATU fails.

  • Setup: In a dry vial, combine 5-chloro-1,3-thiazole-4-carboxylic acid (1.0 eq) and the Amine (1.1 eq) in anhydrous EtOAc (Ethyl Acetate). Note: EtOAc is the preferred solvent for T3P.

  • Base Addition: Add Pyridine (3.0 eq) or DIPEA (3.0 eq).

  • Activation: Add T3P (Propylphosphonic anhydride, 50% in EtOAc) (1.5 eq) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12 hours.

    • Validation Point: LC-MS should show the Mass [M+H]+ corresponding to the amide. If the peak for the Acid [M+H]+ persists, heat to 50°C.

  • Workup: Wash organic layer with 1N HCl (remove pyridine), then Sat. NaHCO3 (remove unreacted acid), then Brine. Dry over Na2SO4.

Part 5: Medicinal Chemistry Applications (Bioisosterism)

The "Ortho-Chloro" Effect

In phenylacetic acid derivatives, an ortho-chlorine is often added to twist the phenyl ring out of plane relative to the amide, locking a conformation. In the 5-chloro-thiazole scaffold, the chlorine is inherently "ortho" to the carboxylic acid (position 4). However, because the ring is 5-membered, the bond angles differ. The 5-Cl forces the amide carbonyl to adopt a specific rotamer to minimize dipole repulsion with the thiazole sulfur and steric clash with the chlorine.

Metabolic Blocking

Acetic acid linkers are prone to glucuronidation (phase II metabolism). The electron-poor nature of the 5-Cl-thiazole acid reduces the nucleophilicity of the carboxylate, potentially lowering the rate of glucuronidation compared to phenylacetic acids, thereby improving the drug's half-life ($ t_{1/2} $).

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications. SynArchive. Retrieved from [Link]

  • Thiazole as a Carbonyl Bioisostere. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Acidity of Carboxylic Acids and Heterocycles. Chemistry LibreTexts. Retrieved from [Link][3][4][5][6]

  • Bioisosteres of the Phenyl Ring. Cambridge MedChem Consulting. Retrieved from [Link]

  • Synthesis of Thiazoles (Review). Organic Chemistry Portal. Retrieved from [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Chlorothiazole-4-Acetic Acid Solubility &amp; Handling

This guide is structured as a Tier-3 Technical Support resource, designed for researchers and process chemists dealing with the specific physicochemical challenges of 5-chlorothiazole-4-acetic acid and its biologically a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for researchers and process chemists dealing with the specific physicochemical challenges of 5-chlorothiazole-4-acetic acid and its biologically active derivatives (e.g., the 2-amino variant common in cephalosporin synthesis).

Case ID: TZA-SOL-05CL Subject: Troubleshooting Solubility, Stability, and Purification in Organic Media Support Level: Senior Application Scientist[1][2]

Introduction: The Physicochemical Paradox

5-Chlorothiazole-4-acetic acid presents a classic "solubility paradox" common in heterocyclic building blocks. While the thiazole ring is aromatic, the carboxylic acid tail and the chlorine substituent create competing polarity vectors.[1][3]

  • The Core Issue: The molecule exhibits high crystal lattice energy due to intermolecular hydrogen bonding (carboxylic acid dimerization) and potential

    
    -stacking of the thiazole rings.[1][3]
    
  • The Variable: If you are working with the 2-amino derivative (a common intermediate for antibiotics like Cefotiam), the molecule behaves as a zwitterion .[1][2][3] This drastically reduces solubility in standard organic solvents (DCM, EtOAc) and requires specific pH manipulation to solubilize.[1][3]

Part 1: Solubility Profile & Solvent Selection

Q: Which solvents actually dissolve this compound?

A: Solubility is highly dependent on the "functional state" of the molecule (neutral acid vs. salt vs. zwitterion).[1][3]

Solubility Matrix (at 25°C)
Solvent ClassSolventSolubility RatingTechnical Notes
Polar Aprotic DMSO High (>50 mg/mL)Recommended. Disrupts H-bonding dimers effectively.[1][2] Ideal for stock solutions.[1][3]
Polar Aprotic DMF / DMAc High (>40 mg/mL)Good alternative to DMSO.[1][2][3] Easier to remove during workup due to lower boiling point than DMSO.[1][3]
Polar Protic Methanol Moderate (10-30 mg/mL)Soluble, but may require warming.[1][2][3] Good for recrystallization.[1][3]
Polar Protic Ethanol Low-Moderate Often requires reflux to dissolve fully.[1][2][3] Excellent anti-solvent for crystallization when cooled.[1][3]
Chlorinated DCM / Chloroform Variable Neutral Acid: Moderate solubility.[1][2][3] 2-Amino Derivative: Insoluble (Zwitterionic).[1][2] Requires derivatization or pH adjustment.[1][3]
Esters Ethyl Acetate Low Poor solvent for the solid.[1][3] Often used as an extraction solvent after acidification.[1][3]
Ethers THF Moderate Good solubility for the neutral acid; often used for coupling reactions.[1][2][3]
Hydrocarbons Hexane / Heptane Insoluble Strict Anti-solvent. Use to crash out the product.[1][2][3]

Part 2: Troubleshooting & FAQs

Q: I’m trying to extract the compound with Ethyl Acetate, but it stays in the aqueous phase. Why?

Diagnosis: This is a pH-dependent partition coefficient (LogD) issue.

  • The Cause: Thiazole nitrogen (pKa ~2.5 for conjugate acid) and the carboxylic acid (pKa ~3.[1][3]5) create a narrow window where the molecule is neutral.[1][3] If the pH is too high (>4), it exists as a carboxylate anion (water-soluble).[1][3] If you have the 2-amino derivative, it is zwitterionic at neutral pH.[1][2]

  • The Fix: You must drive the equilibrium to the uncharged, protonated form.[1][3]

    • Protocol: Acidify the aqueous layer to pH 2.0–2.5 using 1M HCl. Do not go too low (< pH 1) if you have an amino group, or you will protonate the thiazole/amine nitrogen, making it water-soluble again (cationic).[1][3]

Q: My reaction requires a non-polar solvent (DCM), but the starting material won't dissolve.

Diagnosis: High lattice energy is preventing solvation.

  • The Fix: Use a "Solubilizing Carrier" or "In-Situ Protection" .[1][2][3]

    • Add a Base: Add 1.1 equivalents of Triethylamine (TEA) or DIPEA .[1][3] This forms the triethylammonium salt, which is highly lipophilic and soluble in DCM/Chloroform.[1][3]

    • Silylation: For strictly anhydrous reactions, add BSA (Bis(trimethylsilyl)acetamide) .[1][3] This temporarily protects the acid (and amine) as silyl esters, rendering the molecule soluble in non-polar organics.[1][3]

Q: The compound precipitates as a "gum" or "oil" during recrystallization.[1][3] How do I get crystals?

Diagnosis: The "Oiling Out" phenomenon occurs when the anti-solvent is added too quickly or the temperature drops too fast, trapping solvent/impurities.[1][3]

  • The Fix: Use the "Seeding & Slow Cooling" method.[1][3]

    • Dissolve in minimum hot Methanol.[1][3]

    • Add warm Water (anti-solvent) dropwise until just turbid.[1][3]

    • Add a seed crystal (if available) or scratch the glass.[1][3]

    • Cool to Room Temp at a rate of 10°C/hour. Do not plunge into ice immediately.[1][2][3]

Part 3: Critical Workflows (Visualized)

Workflow 1: The "pH-Swing" Extraction Protocol

This logic gate ensures you isolate the compound in the correct phase based on its ionization state.[1][2]

ExtractionLogic Start Start: Crude Reaction Mixture (Aqueous/Organic Mix) CheckStructure Check Structure: Is it the 2-Amino derivative? Start->CheckStructure YesAmino YES (Zwitterionic Risk) CheckStructure->YesAmino Has -NH2 NoAmino NO (Simple Acid) CheckStructure->NoAmino No -NH2 Isoelectric Adjust pH to Isoelectric Point (approx pH 3.5 - 4.0) YesAmino->Isoelectric Goal: Zero Charge Precipitate Product Precipitates (Filter Solid) Isoelectric->Precipitate Collect Solid Acidify Acidify Aqueous Layer to pH 2.0 (HCl) NoAmino->Acidify Goal: Protonate COOH Extract Extract with Ethyl Acetate (3x Volumes) Acidify->Extract Dry Dry Organic Layer (MgSO4) & Evaporate Extract->Dry

Figure 1: Decision tree for isolating 5-chlorothiazole-4-acetic acid derivatives from aqueous reaction mixtures.

Workflow 2: Recrystallization Strategy

Standard purification often fails due to the compound's high solubility in hot alcohols and low solubility in water.[1][3]

Recrystallization Step1 1. Dissolve Crude Solvent: Hot Methanol (50°C) Conc: 1g / 10mL Step2 2. Clarify Filter hot through Celite (Remove insolubles) Step1->Step2 Step3 3. Anti-Solvent Addition Add Warm Water (40°C) Ratio: 1:1 to MeOH Step2->Step3 Step4 4. Nucleation Scratch glass / Seed Cool to 25°C slowly Step3->Step4 Step5 5. Harvest Cool to 4°C Filter & Wash with cold Water Step4->Step5

Figure 2: Optimized recrystallization protocol to avoid "oiling out".

Part 4: Detailed Experimental Protocols

Protocol A: Solubilization for Coupling Reactions (Amidation)

Use this when reacting 5-chlorothiazole-4-acetic acid with amines.[1][2]

  • Preparation: In a dry flask, suspend 1.0 eq of 5-chlorothiazole-4-acetic acid in DCM (anhydrous).

  • Activation: Add 1.2 eq of DIPEA (Diisopropylethylamine).

    • Observation: The suspension should clear within 5 minutes as the ammonium salt forms.[1][3]

  • Coupling: Add the coupling agent (e.g., HATU or EDC/HOBt).[1][3]

    • Note: If the solution remains cloudy, add a co-solvent of DMF (10% v/v) .[1][3] Pure DCM may not be polar enough for the activated ester intermediate.[1][3]

Protocol B: Purification via Acid-Base Extraction

Use this to remove non-acidic impurities.[1][2]

  • Dissolve crude mixture in 0.5 M NaOH (aq). The pH should be >10.[1][3]

  • Wash the aqueous layer with DCM (2x).[1][3]

    • Mechanism:[1][2][3][4] Impurities (non-acids) move to DCM.[1][3] The thiazole-acetate stays in water.[1][2]

  • Discard the DCM organic layer.[1][3]

  • Cool the aqueous layer to 0°C.

  • Slowly acidify with 6M HCl to pH 2.0 .

  • Extract immediately with Ethyl Acetate (3x).[1][3]

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

References

  • ChemicalBook. (2025).[1][3] 2-Aminothiazole-4-acetic acid Properties and Solubility Profile. Retrieved from [1][2][3]

  • National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 13017673, (2-Amino-1,3-thiazol-4-yl)acetic acid hydrochloride.[1][2] Retrieved from [1][2][3]

  • Sigma-Aldrich. (2025).[1][2][3] 2-(2-Chlorothiazol-4-yl)acetic acid Product Specification and Handling. Retrieved from [1][2]

  • Yamawaki, K., et al. (2008).[1][3] Synthesis and antibacterial activity of novel cephalosporins with 2-amino-5-chlorothiazol-4-yl moiety.[1][2][5] Advances in Bioresearch.[1][3] Retrieved from

  • Bordwell, F.G. (1988).[1][3] Equilibrium acidities in dimethyl sulfoxide solution (pKa Data). Accounts of Chemical Research.[1][3] Retrieved from [1][2][3]

Sources

Optimization

Technical Support Center: Purification of 2-(5-chloro-1,3-thiazol-4-yl)acetic acid

Welcome to the technical support center for the purification of 2-(5-chloro-1,3-thiazol-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(5-chloro-1,3-thiazol-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the integrity of your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude 2-(5-chloro-1,3-thiazol-4-yl)acetic acid.

Question 1: Why is the yield of my purified 2-(5-chloro-1,3-thiazol-4-yl)acetic acid unexpectedly low after recrystallization?

Answer:

Low recovery after recrystallization is a common issue that can often be attributed to several factors related to solvent selection and the recrystallization process itself.

  • Sub-optimal Solvent Choice: The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at lower temperatures. If the compound remains significantly soluble at low temperatures, a substantial amount will be lost in the mother liquor.

  • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved, even after cooling, leading to a reduced yield.

  • Premature Crystallization: If the solution cools too rapidly, impurities can become trapped within the crystal lattice of the desired compound, necessitating further purification steps and leading to material loss.

  • Incomplete Precipitation: The cooling period may have been too short, or the final temperature not low enough to induce maximum precipitation of the product.

Troubleshooting Protocol:

  • Solvent System Evaluation: If you suspect a suboptimal solvent, perform small-scale solubility tests with a range of solvents. Good candidates for this compound could include alcohols (like ethanol or isopropanol), esters (like ethyl acetate), or a mixture of solvents such as toluene/petroleum ether or aqueous alcohol.[1]

  • Optimize Solvent Volume: Aim to use the minimum amount of hot solvent required to fully dissolve the crude material. This will create a supersaturated solution upon cooling, maximizing crystal formation.

  • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. This promotes the formation of pure, well-defined crystals.

  • Maximize Precipitation Time: Ensure the solution is allowed to stand at a low temperature (e.g., in an ice bath or refrigerator) for a sufficient period to allow for complete crystallization.

Question 2: After purification, my 2-(5-chloro-1,3-thiazol-4-yl)acetic acid still shows a persistent color. How can I remove this colored impurity?

Answer:

A persistent color in your final product often indicates the presence of highly conjugated impurities or degradation products that are not effectively removed by standard recrystallization.

  • Activated Carbon Treatment: A common and effective method for removing colored impurities is to treat the solution with activated carbon. The porous structure of activated carbon provides a large surface area for the adsorption of colored molecules.

Step-by-Step Protocol for Decolorization:

  • Dissolve the crude, colored 2-(5-chloro-1,3-thiazol-4-yl)acetic acid in a suitable hot solvent.

  • Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the hot solution.

  • Gently swirl or stir the mixture for a few minutes. Avoid boiling the solution after adding the carbon, as this can lead to bumping.

  • Perform a hot filtration to remove the activated carbon. This step must be done quickly to prevent premature crystallization of the product on the filter paper. Using a pre-heated funnel can be beneficial.

  • Allow the decolorized filtrate to cool slowly to induce crystallization.

Question 3: My purity analysis by HPLC shows several minor impurity peaks. What are the likely identities of these impurities and how can I remove them?

Answer:

The presence of multiple minor peaks in an HPLC chromatogram suggests that the initial purification was not sufficiently selective. The identities of these impurities are often related to the synthetic route used to prepare the 2-(5-chloro-1,3-thiazol-4-yl)acetic acid.

Potential Impurities:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Intermediates: Incompletely reacted intermediate compounds.[2][3]

  • Degradation Products: The target compound may be unstable under certain conditions, leading to degradation.

Purification Strategies:

  • Acid-Base Extraction: Since the target molecule is a carboxylic acid, an acid-base extraction can be a powerful purification technique.[4] By dissolving the crude material in an organic solvent and washing with an aqueous base (like sodium bicarbonate), the acidic product will be converted to its water-soluble salt and move to the aqueous layer. Neutral and basic impurities will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which can be collected by filtration.[1][4]

  • Column Chromatography: For impurities with polarities similar to the product, column chromatography using silica gel can be an effective separation method.[5][6] A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the components based on their differential adsorption to the stationary phase.[7]

  • Solid-Phase Extraction (SPE): Anion exchange resins can be used to selectively capture the carboxylic acid from a solution containing non-ionic impurities. The purified acid can then be released from the resin by washing with an acidic solution.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-(5-chloro-1,3-thiazol-4-yl)acetic acid?

A1: The impurities present in the crude product are highly dependent on the synthetic pathway. Generally, you can expect to find organic impurities such as unreacted starting materials, by-products from side reactions, and intermediates.[2][9] Inorganic impurities, such as residual catalysts or reagents, may also be present.[2][9] Residual solvents used in the synthesis are another common class of impurity.[2][10]

Q2: Which analytical techniques are most suitable for assessing the purity of 2-(5-chloro-1,3-thiazol-4-yl)acetic acid?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2][11][12] It can separate and quantify even trace amounts of impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of a reaction and for preliminary purity checks.[7][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to identify and quantify impurities.[2]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS), mass spectrometry is a powerful tool for identifying unknown impurities by providing molecular weight information.[2][11]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the absolute purity of a crystalline compound without the need for a reference standard.[9]

Purity Assessment Workflow

Caption: Workflow for Purity Assessment

Q3: What is the best general approach for purifying carboxylic acids like 2-(5-chloro-1,3-thiazol-4-yl)acetic acid?

A3: A multi-step approach is often the most effective for purifying carboxylic acids.

  • Liquid-Liquid Extraction: A primary purification step can be an acid-base extraction.[1][4] This involves dissolving the crude material in an organic solvent and extracting the acidic product into an aqueous basic solution. After separating the layers, the aqueous layer is acidified to precipitate the purified carboxylic acid.

  • Recrystallization: The solid obtained from extraction can be further purified by recrystallization from a suitable solvent or solvent mixture.[1] This step is crucial for removing impurities that may have been carried through the extraction process.

  • Final Drying: The purified crystals should be thoroughly dried under vacuum to remove any residual solvents.

General Purification Strategy

General_Purification_Strategy Crude Crude Product Dissolve Dissolve in Organic Solvent Crude->Dissolve Extract Extract with Aqueous Base Dissolve->Extract Separate Separate Layers Extract->Separate Organic Organic Layer (Impurities) Separate->Organic Aqueous Aqueous Layer (Product Salt) Separate->Aqueous Acidify Acidify Aqueous Layer Aqueous->Acidify Precipitate Precipitate Pure Acid Acidify->Precipitate Filter Filter and Wash Precipitate->Filter Recrystallize Recrystallize from Suitable Solvent Filter->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Pure Pure Product Dry->Pure

Caption: General Purification Strategy for Carboxylic Acids

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • Naser Al-Shamkhani, Z. A., & Al-Hazam, H. A. (2015). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 718-725. Retrieved from [Link]

  • van der Wielen, L. A. M., & Luiten-Olieman, M. W. J. (n.d.). Recovery of carboxylic acids produced by fermentation. CABI Digital Library. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • E-platschek, R., & Nidetzky, B. (2022, June 3). Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams. Graz University of Technology. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Hodges, J. C., & Harikrishnan, L. S. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Combinatorial Science, 3(2), 153-159. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Bhagwat, S. K., Pawar, T. J., Kulkarni, S. A., Patil, A. A., More, R. A., & Jimenez-Hall, J. O. C. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(51), 37059-37073. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from [Link]

  • Ghosh, A., et al. (2014). A REVIEW ON IMPURITY PROFILE OF PHARMACEUTICALS. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
  • Cighir, R. G., et al. (2019). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 24(18), 3382. Retrieved from [Link]

  • Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 490-496. Retrieved from [Link]

  • Aziz, D. M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(51), 35949-35967. Retrieved from [Link]

  • Sun, N.-B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(10), 5434-5436. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
  • Otutu, J. O. (2014). Synthesis and Application of Disazo Dyes Derived from 2-amino-5-mercapto-1,3, 4-thiadiazole and 2-chloroaniline on Acrylic Fabri. Current Research in Chemistry, 6(1), 1-9. Retrieved from [Link]

  • Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • European Patent Office. (n.d.). EP 0446913 A1 - Process for the preparation of chlorothiazole derivatives. Retrieved from [Link]

  • Ataniyazov, O., et al. (2026). Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity. Orbital: The Electronic Journal of Chemistry, 17(6), 551-559. Retrieved from [Link]

  • Szymańska, E., et al. (n.d.). SYNTHESIS OF AMIDES OF 2,4-DIOXOTHIAZOLIDIN-5-YL ACETIC ACID WITH 1,2,4-TRIAZOLE SUBSTITUENTS. Acta Poloniae Pharmaceutica-Drug Research, 63(4), 289-293. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0794180 B1 - Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • Mohamed, A. M. M., et al. (2020). Straightforward synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide as a precursor for synthesis of novel heterocyclic compounds with insecticidal activity. Figshare. Retrieved from [Link]

  • European Medicines Agency. (2000, July 20). Q3C (R8) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 23(7), 1746. Retrieved from [Link]

  • Google Patents. (n.d.). US6812348B1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazol.

Sources

Troubleshooting

Technical Support Center: Optimization of Cyclization Reactions for Chlorothiazole Intermediates

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the cyclization reac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the cyclization reactions for the synthesis of chlorothiazole intermediates. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common and robust method for synthesizing the chlorothiazole ring system?

A1: The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, remains a primary and highly effective method for constructing the thiazole ring.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide.[2] The Hantzsch synthesis is known for being high-yielding and relatively simple to perform.[3]

Q2: My Hantzsch cyclization reaction is resulting in a low yield. What are the most likely causes?

A2: Low yields in Hantzsch thiazole synthesis can often be attributed to several key factors:

  • Purity of Starting Materials: The stability of α-haloketones can be a concern. It is highly recommended to use freshly prepared or purified reagents as impurities can lead to undesirable side reactions.[4]

  • Suboptimal Reaction Temperature: The reaction rate is sensitive to temperature. While some reactions proceed at room temperature, others may require gentle heating to drive the reaction to completion.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature.

  • Incorrect Stoichiometry: An excess of the thioamide component is often used to ensure the complete consumption of the α-haloketone.[3]

  • Inappropriate Solvent: The choice of solvent is critical for ensuring the solubility of reactants and facilitating the reaction. Alcohols like ethanol and methanol are common, but greener alternatives such as ethanol/water mixtures have also been used successfully.[4][6]

Q3: I am observing the formation of significant byproducts. How can I minimize their formation?

A3: Byproduct formation is a common challenge. Here are some strategies to mitigate this issue:

  • Control Reaction Temperature: Exerting precise control over the reaction temperature is crucial. Running the reaction at the lowest effective temperature can often minimize the formation of side products.

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere of nitrogen or argon can prevent oxidation and other undesired side reactions.[5]

  • Slow Addition of Reagents: In some cases, the slow, controlled addition of one reagent to the other can prevent localized high concentrations that may favor side reactions.

Q4: How can I convert a 2-aminothiazole intermediate to a 2-chlorothiazole?

A4: The Sandmeyer reaction is a well-established method for this transformation.[5] This two-step process involves:

  • Diazotization: The 2-aminothiazole is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.[5]

  • Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) chloride catalyst to replace the diazonium group with a chlorine atom.[5][7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the cyclization and subsequent modification of chlorothiazole intermediates.

Issue Potential Cause Recommended Solution
Low Yield of 2-Chlorothiazole from Sandmeyer Reaction Incomplete Diazotization: Insufficient acid or sodium nitrite, or temperature fluctuations.[5]Ensure the reaction temperature is strictly maintained between 0-5 °C. Use a slight excess of both sodium nitrite and hydrochloric acid.
Decomposition of the Diazonium Salt: The diazonium salt is unstable at higher temperatures.[5]Maintain a low temperature throughout the reaction and proceed to the Sandmeyer step immediately after diazotization is complete.[5]
Presence of a Colored Impurity (Often Red or Orange) Formation of Azo Compounds: The diazonium salt can couple with unreacted starting material or other aromatic species.[5]Ensure the slow and controlled addition of sodium nitrite to prevent localized excess. Maintain a sufficiently acidic medium throughout the diazotization step.
Unexpected -OH Peak in NMR/IR Spectra Hydrolysis of the Diazonium Salt: The diazonium salt can react with water to form a 2-hydroxy derivative, especially if the temperature rises.[5]Strictly maintain low temperatures (0-5 °C) during both the diazotization and Sandmeyer steps.
Difficulty in Isolating the Final Product Product Instability: The product may be prone to oxidation or dimerization.[5]Perform the work-up under an inert atmosphere (e.g., nitrogen or argon). If the product is particularly unstable, consider using it immediately in the next synthetic step without prolonged storage.
Incomplete Cyclization in Hantzsch Synthesis Insufficient Reaction Time or Temperature: The reaction may not have reached completion.[8]Monitor the reaction progress using TLC or HPLC. If the starting materials are still present after a reasonable time, cautiously increase the reaction temperature or extend the reaction time.[8]
Poor Solubility of Reactants: One or more of the starting materials may not be fully dissolved in the chosen solvent.Experiment with different solvents or solvent mixtures to improve solubility. Common solvents include methanol, ethanol, and DMF.[4]

Experimental Protocols

Protocol 1: General Hantzsch Thiazole Synthesis

This protocol provides a general procedure for the Hantzsch synthesis of a 2-aminothiazole.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone): 5.0 mmol

  • Thiourea: 7.5 mmol

  • Methanol: 5 mL

  • 5% Sodium Carbonate solution: 20 mL

Procedure:

  • In a 20 mL scintillation vial, combine the α-haloketone and thiourea.[3]

  • Add methanol and a magnetic stir bar.[3]

  • Heat the mixture with stirring on a hot plate to approximately 100°C for 30 minutes.[3]

  • Remove the vial from the heat and allow the solution to cool to room temperature.[3]

  • Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.[3]

  • Filter the resulting precipitate using a Büchner funnel.

  • Wash the filter cake with water.

  • Dry the collected solid to obtain the crude product.

Protocol 2: Synthesis of 2-Chlorothiazole via Sandmeyer Reaction

This protocol outlines the conversion of a 2-aminothiazole to a 2-chlorothiazole.

Part A: Diazotization

  • Suspend the 2-aminothiazole precursor in a solution of hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.[5]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature remains below 5 °C.[5]

  • Stir the mixture for an additional 30 minutes at 0-5 °C.[5]

Part B: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid and cool it to 0-5 °C.[5]

  • Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C.[5]

  • After the addition is complete, allow the reaction to stir and slowly warm to room temperature.

  • The product can then be isolated by extraction and purified by recrystallization or column chromatography.

Visualizations

Reaction Mechanism: Hantzsch Thiazole Synthesis

Hantzsch_Mechanism reagents α-Haloketone + Thioamide sn2 SN2 Attack by Sulfur reagents->sn2 intermediate1 Thioimidate Intermediate sn2->intermediate1 tautomerization Tautomerization intermediate1->tautomerization intermediate2 Enethiol Intermediate tautomerization->intermediate2 cyclization Intramolecular Nucleophilic Attack intermediate2->cyclization intermediate3 Cyclized Intermediate cyclization->intermediate3 dehydration Dehydration intermediate3->dehydration product Thiazole Product dehydration->product

Caption: The reaction mechanism for the Hantzsch thiazole synthesis.

Troubleshooting Workflow for Low Reaction Yield

Low_Yield_Troubleshooting start Low Reaction Yield check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Reagents Pure purify_reagents Purify/Use Fresh Reagents check_purity->purify_reagents Impurities Found check_stoichiometry Verify Stoichiometry optimize_temp->check_stoichiometry No Improvement monitor_reaction Monitor by TLC/HPLC to Find Optimal Temp optimize_temp->monitor_reaction Yes change_solvent Consider Different Solvent check_stoichiometry->change_solvent No Improvement adjust_equivalents Adjust Reagent Equivalents check_stoichiometry->adjust_equivalents Yes test_solvents Test Alternative Solvents change_solvent->test_solvents Yes end Improved Yield purify_reagents->end monitor_reaction->end adjust_equivalents->end test_solvents->end

Caption: A logical workflow for troubleshooting low yields in cyclization reactions.

References

  • Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. (n.d.). Retrieved from [Link]

  • synthesis of thiazoles - YouTube. (2019, January 19). Retrieved from [Link]

  • Process for preparing 2-chlorothiazole compounds. (1997). Google Patents.
  • Process for the preparation of chlorothiazole derivatives. (1993). Google Patents.
  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04959D. (2024, September 2). Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). Retrieved from [Link]

  • Optimization of the cyclization reaction conditions a | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.). Retrieved from [Link]

  • Optimization of cyclization reaction 1 - ResearchGate. (n.d.). Retrieved from [Link]

  • Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Purification and identification of an impurity in bulk hydrochlorothiazide - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Optimization of the cyclization reaction conditions. - ResearchGate. (n.d.). Retrieved from [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021, August 21). Retrieved from [Link]

  • Heterocyclic Chemistry. (n.d.). Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Retrieved from [Link]

  • A process for preparation of highly pure hydrochlorothiazide. (2009). Google Patents.
  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions - PMC. (2023, March 29). Retrieved from [Link]

  • Cyclization: A Useful Approach for the Synthesis of Nitrogen Heterocyclic N-Oxides. (2025, October 30). Retrieved from [Link]

  • Heterocyclic Synthesis/ Cyclization Reaction - YouTube. (2025, February 5). Retrieved from [Link]

  • Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials - arXiv. (n.d.). Retrieved from [Link]

  • 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration - YouTube. (2021, September 30). Retrieved from [Link]

  • Puri®cation and Identi®cation of an Impurity in Bulk Hydrochlorothiazide - PhaRxmon Consulting LLC. (n.d.). Retrieved from [Link]

  • Purification and identification of an impurity in bulk hydrochlorothiazide - PubMed. (2001, November 15). Retrieved from [Link]

  • On the deprotonation of chlorothiazide - PMC. (2025, January 30). Retrieved from [Link]

  • CHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. (2020, October 19). Retrieved from [Link]

  • Hydrochlorothiazide - Pharmaceutical Drugs - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Decarboxylation of Thiazole Acetic Acids

Welcome to the technical support center for troubleshooting the decarboxylation of thiazole acetic acids. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the decarboxylation of thiazole acetic acids. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this critical synthetic step. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My decarboxylation reaction is not proceeding to completion, or the reaction rate is extremely slow. What are the likely causes and how can I fix this?

This is one of the most common issues encountered. Several factors can contribute to an incomplete or sluggish decarboxylation.

Answer:

The stability of the thiazole acetic acid and the reaction conditions are paramount for successful decarboxylation. Here’s a breakdown of potential causes and solutions:

  • Insufficient Temperature: Thermal energy is the primary driver for this reaction. Most decarboxylation reactions require elevated temperatures to proceed at a reasonable rate.[1] If the temperature is too low, the activation energy for the C-C bond cleavage will not be overcome.

    • Troubleshooting Protocol:

      • Temperature Screen: Systematically increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress at each temperature point using a suitable analytical technique like TLC, HPLC, or FTIR.[2][3]

      • Solvent Choice: Ensure your solvent has a boiling point high enough to reach the desired reaction temperature. Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective as they can reach high temperatures and help to dissolve the starting material.[4][5]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.

    • Explanation: Polar solvents can help stabilize any charged intermediates or transition states that may form during the reaction.[6] However, the solubility of both the starting material and the product should be considered.

    • Troubleshooting Protocol:

      • Solvent Screening: If the reaction is sluggish in a non-polar solvent, consider switching to a high-boiling point polar aprotic solvent.

      • Solubility Check: Before running the reaction, confirm that your thiazole acetic acid derivative is soluble in the chosen solvent at the reaction temperature. Poor solubility will limit the effective concentration of the reactant.[4]

  • Structural Hindrance: The substituents on the thiazole ring or the acetic acid side chain can sterically hinder the formation of the necessary cyclic transition state for decarboxylation.

    • Explanation: The widely accepted mechanism for the decarboxylation of many heterocyclic acetic acids involves a concerted, cyclic transition state.[1][7] Bulky groups near the carboxylic acid can make it difficult for the molecule to adopt this conformation.

    • Troubleshooting: In cases of severe steric hindrance, catalytic methods may be necessary to lower the activation energy barrier.

I'm observing significant side product formation. What are these impurities and how can I minimize them?

Answer:

Side product formation is often a result of the high temperatures required for decarboxylation, which can promote alternative reaction pathways.

  • Potential Side Reactions:

    • Ring Opening/Degradation: Thiazole rings, while aromatic, can be susceptible to degradation under harsh heating conditions, especially in the presence of strong acids or bases.

    • Polymerization: The reactive intermediates formed during decarboxylation can potentially polymerize.

    • Reactions with Solvent: At high temperatures, some solvents can participate in side reactions. For instance, DMF can decompose to form dimethylamine, which can act as a nucleophile.

  • Mitigation Strategies:

    • Optimize Temperature and Time: The key is to find the "sweet spot" where the decarboxylation proceeds at a reasonable rate without significant degradation.

      • Protocol: Run a time-course experiment at a fixed, optimized temperature to determine the point of maximum product formation before significant side product accumulation.

    • Use of Catalysts: Catalysts can allow the reaction to proceed at a lower temperature, thus minimizing thermal degradation.

      • Acid Catalysis: Organic acids like formic acid or acetic acid can catalyze the decarboxylation of some heterocyclic carboxylic acids.[5] A proposed mechanism involves protonation of the carboxyl group, making it a better leaving group.[6][8]

      • Metal Catalysis: Transition metals like cobalt, palladium, or copper have been used to catalyze decarboxylative coupling reactions, suggesting their potential to facilitate the initial decarboxylation step under milder conditions.[9][10][11]

How can I effectively monitor the progress of my decarboxylation reaction?

Answer:

Real-time or frequent monitoring is crucial for determining the optimal reaction time and preventing over-processing, which can lead to side products.[2]

  • Recommended Analytical Techniques:

    • Thin-Layer Chromatography (TLC): This is a quick and straightforward method to qualitatively monitor the disappearance of the starting material and the appearance of the product.[3]

    • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. It allows for accurate determination of the concentration of both the starting material and the product over time.[2]

    • Fourier-Transform Infrared Spectroscopy (FTIR): This technique can be used to monitor the disappearance of the carboxylic acid carbonyl stretch and the appearance of new characteristic peaks of the product.[2]

    • Gas Evolution Measurement: Since CO2 is a product, measuring its evolution can be a direct way to monitor the reaction progress. This can be done by collecting the gas in an inverted measuring cylinder filled with a liquid in which CO2 has low solubility (e.g., heptane or CO2-saturated water).[3]

Is there a way to accelerate the decarboxylation without resorting to very high temperatures?

Answer:

Yes, several strategies can be employed to promote decarboxylation under milder conditions.

  • Catalysis: As mentioned, both acid and metal catalysts can be effective.

    • Acid Catalysis Protocol:

      • To your reaction mixture of the thiazole acetic acid in a suitable solvent (e.g., DMF), add a catalytic amount (1-5 mol%) of an organic acid like acetic acid or formic acid.[5]

      • Heat the reaction at a lower temperature than you would without the catalyst and monitor the progress.

  • Microwave Irradiation: Microwave-assisted organic synthesis can often accelerate reactions by efficiently heating the reaction mixture. This can lead to shorter reaction times and potentially cleaner reactions.

  • Photocatalysis: Recent advancements have shown that visible-light photoredox catalysis can mediate decarboxylation of various carboxylic acids under very mild conditions.[9][12] This approach often involves a photocatalyst that, upon excitation with light, can facilitate the single-electron transfer required for decarboxylation.

Visualizing the Process

Decarboxylation Mechanism

The thermal decarboxylation of many heteroaromatic acetic acids is believed to proceed through a zwitterionic intermediate or a concerted pericyclic transition state, leading to the formation of an ylide, which is then protonated to give the final product.[13]

G cluster_0 Decarboxylation Pathway Thiazole_Acetic_Acid Thiazole Acetic Acid Transition_State Cyclic Transition State / Zwitterion Thiazole_Acetic_Acid->Transition_State Heat (Δ) Ylide_Intermediate Ylide Intermediate Transition_State->Ylide_Intermediate -CO2 CO2 CO2 Transition_State->CO2 Decarboxylated_Product Decarboxylated Thiazole Ylide_Intermediate->Decarboxylated_Product + H+ (from solvent or trace acid)

Caption: Proposed mechanism for thermal decarboxylation.

Troubleshooting Workflow

When faced with an unsuccessful decarboxylation, a systematic approach is key.

G Start Reaction Issue: Incomplete or Slow Decarboxylation Check_Temp Is the temperature high enough? Start->Check_Temp Increase_Temp Increase Temperature Systematically Check_Temp->Increase_Temp No Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Change_Solvent Screen High-Boiling Polar Aprotic Solvents Check_Solvent->Change_Solvent No Consider_Catalyst Is steric hindrance a factor? Check_Solvent->Consider_Catalyst Yes Change_Solvent->Consider_Catalyst Add_Catalyst Introduce Acid or Metal Catalyst Consider_Catalyst->Add_Catalyst Yes Success Successful Decarboxylation Consider_Catalyst->Success No Add_Catalyst->Success

Caption: Systematic troubleshooting workflow for decarboxylation.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Temperature 85-150 °C (can vary)To overcome the activation energy of the C-C bond cleavage.[5]
Solvent DMF, DMSO, TolueneHigh boiling point, good solvating power for starting materials.[4][5]
Catalyst (Acid) Acetic Acid, Formic Acid (1-5 mol%)Lowers the activation energy, allowing for milder reaction conditions.[5]
Monitoring Interval 30-60 minutesTo establish a reaction profile and avoid over-heating/decomposition.[2]

References

  • Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples Using - Agilent.
  • (PDF) A novel method for monitoring of Δ 9 -tetrahydrocannabinolic acid and cannabidiolic acid thermal decarboxylation reactions in cannabis plant - ResearchGate.
  • 2-amino-4-thiazole acetic acid - Quinoline.
  • Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Method of Measuring Decarboxylation? : r/chemistry - Reddit.
  • (PDF) Indicator assay for amino acid decarboxylases - ResearchGate.
  • Decarboxylation - Master Organic Chemistry.
  • Decarboxylation of Carboxylic Acids - Organic Chemistry Tutor.
  • Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)† | Semantic Scholar.
  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids - PMC.
  • Rapid methods for determining decarboxylase activity: arginine decarboxylase - PubMed.
  • Chemistry Decarboxylation Reaction - Sathee NEET.
  • Cobalt-Catalyzed Decarboxylative 2-Benzoylation of Oxazoles and Thiazoles with alpha-Oxocarboxylic Acids - ResearchGate.
  • Decarboxylation - ChemTalk.
  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents.
  • The decarboxylation of some heterocyclic acetic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory | Request PDF - ResearchGate.
  • Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids | Organic Letters - ACS Publications.
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
  • Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed.
  • The decarboxylation of some heterocyclic acetic acids - Semantic Scholar.
  • Decarboxylation - Organic Chemistry Portal.
  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.
  • Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation - ChemRxiv.
  • Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones - Chemical Review and Letters.
  • Full article: Review of the synthesis and biological activity of thiazoles - Taylor & Francis.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • Thermal decarboxylation of acetic acid: Implications for origin of natural gas - USGS Publications Warehouse.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC.

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 5-chloro-1,3-thiazole-4-acetic acid Analysis

Welcome to the technical support center for the HPLC analysis of 5-chloro-1,3-thiazole-4-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical g...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 5-chloro-1,3-thiazole-4-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during method development and routine analysis.

Introduction to the Analyte: 5-chloro-1,3-thiazole-4-acetic acid

5-chloro-1,3-thiazole-4-acetic acid is a heterocyclic compound containing a thiazole ring, a chlorine atom, and an acetic acid moiety. Understanding its chemical properties is fundamental to developing a robust HPLC method.

Key Physicochemical Properties:

PropertyValue/InformationSignificance for HPLC Method Development
Molecular Formula C5H4ClNO2S[1]Provides the molecular weight for mass spectrometry and informs on the elemental composition.
Molecular Weight 177.6 g/mol [1]Essential for preparing standard solutions of known concentration.
pKa (acidic) Estimated to be around 3-4The carboxylic acid group will be ionized at pH values above its pKa. This is a critical parameter for controlling retention in reversed-phase HPLC. Operating the mobile phase at least one pH unit below the pKa will ensure the analyte is in its neutral form, leading to better retention and peak shape.[2]
UV Absorbance Thiazole derivatives typically exhibit UV absorbance in the range of 230-280 nm.A UV-Vis spectrophotometer should be used to determine the λmax of 5-chloro-1,3-thiazole-4-acetic acid in the chosen mobile phase for optimal detector sensitivity.
Solubility Soluble in organic solvents like methanol and acetonitrile.This dictates the choice of solvent for sample and standard preparation. The sample solvent should ideally be the same as or weaker than the initial mobile phase to prevent peak distortion.[3]

Recommended Initial HPLC Method Parameters

This section provides a starting point for your method development. These parameters are based on the physicochemical properties of the analyte and general principles of reversed-phase chromatography.

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA C18 column is a good starting point for moderately polar compounds like 5-chloro-1,3-thiazole-4-acetic acid.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to improved retention and peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient 5% to 95% B in 15 minutesA gradient elution is recommended for initial method development to determine the approximate elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
Detection UV at λmax (to be determined)The wavelength of maximum absorbance should be experimentally determined for optimal sensitivity.
Experimental Protocol: Determining λmax
  • Prepare a standard solution of 5-chloro-1,3-thiazole-4-acetic acid in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Phosphoric Acid).

  • Use a UV-Vis spectrophotometer to scan the solution from 200 to 400 nm.

  • The wavelength with the highest absorbance is the λmax.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of 5-chloro-1,3-thiazole-4-acetic acid in a question-and-answer format.

Peak Shape Issues
Q1: My peak is tailing. What are the possible causes and how can I fix it?

A1: Peak tailing is a common issue, especially with acidic compounds.[4][5] It is often caused by unwanted interactions between the analyte and the stationary phase.[3][6]

Possible Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing.

    • Solution: Decrease the mobile phase pH by using an acidic modifier like phosphoric acid or formic acid. This will suppress the ionization of both the analyte and the silanol groups, minimizing these interactions.[2]

  • Column Overload: Injecting too much sample can lead to peak tailing.[3]

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Physical Column Issues: A void at the column inlet or a partially blocked frit can cause tailing for all peaks in the chromatogram.[3]

    • Solution: If all peaks are tailing, consider reversing and flushing the column (if the manufacturer allows) or replacing the column.

Q2: I'm observing peak fronting. What's the problem?

A2: Peak fronting is often a sign of sample overload or issues with the sample solvent.[4]

Possible Causes & Solutions:

  • Sample Solvent Stronger than Mobile Phase: If your sample is dissolved in a solvent that is significantly stronger than your initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.[4]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the initial mobile phase.

  • Column Overload: Similar to peak tailing, injecting a sample that is too concentrated can also cause fronting.[3]

    • Solution: Dilute your sample and reinject.

Retention Time Variability
Q3: My retention times are shifting from one injection to the next. Why is this happening?

A3: Inconsistent retention times are a major concern for method reliability.[4]

Possible Causes & Solutions:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments, can lead to retention time shifts.[4]

    • Solution: Ensure accurate and consistent preparation of your mobile phase for every run. Use a calibrated pH meter.

  • Column Temperature Fluctuations: Changes in column temperature will affect retention times.[7]

    • Solution: Use a column oven to maintain a stable temperature.

  • Pump Issues: A malfunctioning pump can deliver an inconsistent mobile phase composition or flow rate.[4]

    • Solution: Check for leaks and ensure the pump is properly primed and degassed.[4]

  • Column Equilibration: Insufficient column equilibration between injections, especially with gradient methods, can cause retention time drift.

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Baseline and Extraneous Peaks
Q4: I'm seeing ghost peaks in my chromatogram. Where are they coming from?

A4: Ghost peaks are peaks that appear in the chromatogram but are not part of the injected sample.[2]

Possible Causes & Solutions:

  • Carryover: Sample from a previous injection may be retained on the column or in the injector and elute in a subsequent run.[3]

    • Solution: Run a blank injection (injecting only the mobile phase) to confirm carryover. If a ghost peak appears at the same retention time as your analyte, implement a more rigorous needle wash or increase the flush volume in your autosampler method.

  • Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase can appear as ghost peaks.[3]

    • Solution: Use high-purity, HPLC-grade solvents and reagents. Prepare fresh mobile phase daily.

  • Column Bleed: As a column ages, the stationary phase can degrade and "bleed" off the column, which can appear as a rising baseline or ghost peaks in a gradient run.

    • Solution: If you suspect column bleed, replace the column.

Method Validation

Once a suitable HPLC method has been developed, it must be validated to ensure it is fit for its intended purpose.[8] Method validation is a regulatory requirement in the pharmaceutical industry.[8][9] The validation parameters are defined by guidelines from the International Council for Harmonisation (ICH).[10]

Key Validation Parameters
ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9]
Linearity The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[11]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9][11]
Accuracy The closeness of the test results obtained by the method to the true value.[9]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[9]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
Experimental Protocol: Linearity Study
  • Prepare a stock solution of 5-chloro-1,3-thiazole-4-acetic acid of a known concentration.

  • Perform serial dilutions to prepare at least five calibration standards of different concentrations.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[11]

Visualizations

HPLC Method Development Workflow

MethodDevelopment cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation Analyte_Info Gather Analyte Information (pKa, Solubility, UV λmax) Initial_Conditions Select Initial HPLC Conditions (Column, Mobile Phase) Analyte_Info->Initial_Conditions Input for Optimize_Gradient Optimize Gradient Profile Initial_Conditions->Optimize_Gradient Start with Fine_Tune Fine-Tune Parameters (Flow Rate, Temperature) Optimize_Gradient->Fine_Tune Refine Validation_Protocol Perform Method Validation (Linearity, Accuracy, Precision) Fine_Tune->Validation_Protocol Proceed to Final_Method Finalized HPLC Method Validation_Protocol->Final_Method Successful

Caption: A flowchart illustrating the systematic workflow for developing a robust HPLC method.

Troubleshooting Decision Tree for Peak Tailing

PeakTailingTroubleshooting Start Peak Tailing Observed Check_All_Peaks Are all peaks tailing? Start->Check_All_Peaks Check_Overload Dilute sample and reinject. Does peak shape improve? Check_All_Peaks->Check_Overload No Check_Column Inspect column hardware (frit, void) Check_All_Peaks->Check_Column Yes Column_Overload Column Overload is the issue Check_Overload->Column_Overload Yes Secondary_Interactions Secondary interactions likely Check_Overload->Secondary_Interactions No Adjust_pH Lower mobile phase pH Problem_Solved Problem Solved Adjust_pH->Problem_Solved Check_Column->Problem_Solved Column_Overload->Problem_Solved Secondary_Interactions->Adjust_pH

Caption: A decision tree to systematically troubleshoot peak tailing issues in HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for acidic compounds like 5-chloro-1,3-thiazole-4-acetic acid? A1: The most frequent cause is secondary interactions between the ionized carboxylic acid group of the analyte and active silanol groups on the silica-based column packing.[3] To mitigate this, it is crucial to control the mobile phase pH, typically by acidifying it to suppress the ionization of both the analyte and the silanols.[2]

Q2: How often should I prepare a new mobile phase? A2: It is best practice to prepare fresh mobile phase daily. Over time, the composition of the mobile phase can change due to evaporation of the more volatile organic component, and microbial growth can occur in aqueous mobile phases, both of which can lead to chromatographic issues.

Q3: Can I use a different column than the one recommended? A3: Yes, but you may need to re-optimize the method. Different C18 columns from various manufacturers can have different surface areas, carbon loads, and end-capping, which will affect the selectivity and retention. If you change the column, you should, at a minimum, verify the system suitability parameters.

Q4: What should I do if I don't see any peaks? A4: First, check the simple things.[6] Is the detector lamp on? Is there sufficient mobile phase and sample? Are all connections secure? If these are all fine, check that the correct sample is being injected and that the detector settings are appropriate.[6]

Q5: My system pressure is suddenly very high. What should I do? A5: A sudden pressure increase usually indicates a blockage.[4] The most common location for a blockage is the guard column or the inlet frit of the analytical column. Try replacing the guard column first. If the pressure remains high, you may need to replace the analytical column.

References

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22).
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29).
  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11).
  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate.
  • Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide - Sigma-Aldrich.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024, March 26).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • Successful HPLC Operation – A Troubleshooting Guide - ThermoFisher.
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020, March 23).
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. - ijprajournal. (2024, June 5).
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2021, March 26).
  • 11 HPLC Problems and Solutions You Must Know - Labtech.
  • What are the Common Peak Problems in HPLC - Chromatography Today.
  • HPLC Troubleshooting.
  • 5-chloro-2-methyl-1,3-thiazole-4-carboxylic acid - Guidechem.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Spectrum Analysis of 2-(5-chloro-1,3-thiazol-4-yl)acetic acid

The following guide provides an in-depth technical analysis of the NMR spectrum for 2-(5-chloro-1,3-thiazol-4-yl)acetic acid . It is structured to assist researchers in structural confirmation, impurity profiling, and di...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the NMR spectrum for 2-(5-chloro-1,3-thiazol-4-yl)acetic acid . It is structured to assist researchers in structural confirmation, impurity profiling, and differentiation from common synthetic precursors.

Executive Summary: The Spectral Fingerprint

The structural validation of 2-(5-chloro-1,3-thiazol-4-yl)acetic acid hinges on three critical spectral features that distinguish it from its non-chlorinated precursors and 2-amino analogs. Unlike the common 2-aminothiazole scaffold found in cephalosporins, this molecule lacks the high-field amino protons and possesses a highly deshielded proton at the C2 position.

Key Diagnostic Signals (¹H NMR in DMSO-d₆):

  • Absence of H-5 Signal: The most definitive confirmation of chlorination is the disappearance of the thiazole H-5 doublet/singlet (typically ~7.5–8.0 ppm in the parent structure).

  • Deshielded H-2 Singlet: A sharp singlet appearing downfield (~9.0–9.2 ppm), characteristic of the proton located between the sulfur and nitrogen atoms, intensified by the inductive effect of the 5-chloro substituent.

  • Methylene Singlet: A clean singlet for the -CH₂- group at position 4, typically shifting slightly downfield compared to the ethyl ester precursor.

Detailed Spectral Analysis & Assignments

Theoretical vs. Experimental Expectations

Due to the specific substitution pattern (5-Cl, 4-Alkyl, 2-H), the chemical shifts are governed by the electron-withdrawing nature of the chlorine atom and the magnetic anisotropy of the thiazole ring.

Table 1: ¹H NMR Chemical Shift Assignments (DMSO-d₆)
PositionGroupMultiplicityPredicted Shift (δ ppm)Mechanistic Rationale
2 Thiazole CH Singlet (s)9.05 – 9.25 Highly deshielded due to position between S and N; 5-Cl adds inductive (-I) deshielding.
4 -CH ₂-COOHSinglet (s)3.65 – 3.85 Benzylic-like position; shifts downfield vs. ester due to acid moiety.
COOH -COOH Broad (br s)12.50 – 13.50 Exchangeable acidic proton; width depends on water content/concentration.
5 -Cl Absent CRITICAL DIAGNOSTIC: Replaces the H-5 proton found in the parent molecule.
Table 2: ¹³C NMR Chemical Shift Expectations
CarbonTypeApprox.[1][2][3][4][5][6][7][8][9][10][11] Shift (δ ppm)Notes
C=O Carbonyl~171.0Typical carboxylic acid region.
C-2 Thiazole CH~152.0 – 154.0Highly characteristic downfield CH.
C-4 Quaternary C~148.0 – 150.0Substituted by alkyl group.
C-5 Quaternary C-Cl~125.0 – 128.0Upfield shift relative to C-2; diagnostic C-Cl region.
CH₂ Methylene~33.0 – 35.0Aliphatic region.

Comparative Analysis: Alternatives & Impurities

This section objectively compares the target molecule with its most common "alternatives"—specifically, its synthetic precursors and structural analogs. Distinguishing these is vital for purity assessment.

Comparison A: Target vs. Non-Chlorinated Parent
  • Alternative: 2-(1,3-thiazol-4-yl)acetic acid[2]

  • differentiation: The parent molecule displays a characteristic pair of doublets (or two singlets depending on resolution) in the aromatic region for H-2 and H-5.

    • Parent H-5: ~7.4–7.6 ppm (Present).

    • Target: This region is silent .

Comparison B: Target vs. Ethyl Ester Precursor
  • Alternative: Ethyl 2-(5-chloro-1,3-thiazol-4-yl)acetate

  • Differentiation: The ester is the immediate synthetic precursor.

    • Ester Signals: Quartet (~4.1 ppm) and Triplet (~1.2 ppm) corresponding to the -OCH₂CH₃ group.

    • Target: Complete loss of ethyl signals and appearance of the broad COOH peak (~12+ ppm).

Comparison C: Target vs. 2-Amino Analog (ATAA)
  • Alternative: 2-(2-amino-1,3-thiazol-4-yl)acetic acid (Common pharmaceutical intermediate).

  • Differentiation:

    • ATAA H-5: Appears upfield (~6.3–6.5 ppm) due to the strong shielding (+M effect) of the amino group.

    • Target: No signal in the 6.0–7.0 ppm region.

    • ATAA NH₂: Broad exchangeable singlet ~7.0–7.2 ppm. Target has a sharp aromatic H-2 at ~9.1 ppm instead.

Visualization of Structural Logic[3]

The following diagram illustrates the logical workflow for confirming the structure and identifying common impurities based on NMR data.

NMR_Analysis_Flow Start Crude Sample Spectrum (DMSO-d6) Check_Aromatic Check Aromatic Region (7.0 - 9.5 ppm) Start->Check_Aromatic Decision_H2 Is there a sharp singlet at ~9.0 - 9.2 ppm? Check_Aromatic->Decision_H2 Decision_H5 Is there a signal at ~7.0 - 8.0 ppm? Decision_H2->Decision_H5 Yes (H-2 Present) Result_Amino WRONG SCAFFOLD: 2-Amino Analog (H-5 upfield ~6.5 ppm) Decision_H2->Result_Amino No (Look for NH2/H-5 upfield) Check_Aliphatic Check Aliphatic Region (1.0 - 4.5 ppm) Decision_H5->Check_Aliphatic No (H-5 Absent) Result_Parent IMPURITY: Non-chlorinated Parent (H-5 present) Decision_H5->Result_Parent Yes (H-5 Present) Result_Target CONFIRMED: 2-(5-chloro-1,3-thiazol-4-yl)acetic acid Check_Aliphatic->Result_Target Only CH2 Singlet Result_Ester INCOMPLETE HYDROLYSIS: Ethyl Ester Signals (Qt ~4.1, Tr ~1.2 ppm) Check_Aliphatic->Result_Ester Ethyl Group Present

Caption: Decision tree for confirming the identity of 2-(5-chloro-1,3-thiazol-4-yl)acetic acid and ruling out common analogs.

Experimental Protocol

To ensure reproducibility and minimize solvent artifacts (e.g., water peak interference with the CH₂ signal), follow this standardized protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? Thiazole acetic acids often have poor solubility in CDCl₃. DMSO ensures full dissolution and shifts the exchangeable COOH proton to a distinct region (>12 ppm), preventing overlap with the CH₂ peak.

  • Mixing: Vortex until the solution is perfectly clear. Any suspension will broaden the signals.

  • Filtration: If particulates remain, filter through a cotton plug into the NMR tube to improve shimming.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: Standard 1H (e.g., zg30).

  • Scans (NS): 16 or 32 (Sufficient for >5 mg).

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the isolated H-2 proton, allowing for accurate integration.

  • Temperature: 298 K (25°C).

Troubleshooting Common Issues
  • Water Peak Overlap: In DMSO-d₆, water appears ~3.33 ppm.[10] If your CH₂ peak (~3.7 ppm) overlaps or is distorted, add a micro-drop of D₂O to shift the exchangeable protons, or switch to MeOD (though solubility may decrease).

  • Broad COOH: The carboxylic acid proton may be extremely broad or invisible if the sample is wet. This is normal and does not indicate impurity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 34665, (2-Amino-1,3-thiazol-4-yl)acetic acid. Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (General reference for thiazole shift theory).

Sources

Comparative

Definitive Guide to Mass Spectrometry Fragmentation of Chlorothiazole Acetic Acid

The following guide details the mass spectrometry fragmentation pattern of Chlorothiazole Acetic Acid (CTAA) , specifically focusing on the 2-(2-chloro-1,3-thiazol-5-yl)acetic acid isomer. This compound is a critical met...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation pattern of Chlorothiazole Acetic Acid (CTAA) , specifically focusing on the 2-(2-chloro-1,3-thiazol-5-yl)acetic acid isomer. This compound is a critical metabolite and degradation product of neonicotinoid insecticides (e.g., Thiamethoxam, Clothianidin) and a key pharmaceutical intermediate.

This guide compares the MS/MS performance and fragmentation characteristics of CTAA against its primary metabolic analog, 2-chlorothiazole-5-carboxylic acid (CTCA) , to assist researchers in achieving precise structural differentiation.

Executive Summary & Application Context

Chlorothiazole Acetic Acid (CTAA) is a small-molecule thiazole derivative (


) often analyzed during pharmacokinetic studies of thiazole-bearing drugs and environmental monitoring of neonicotinoids.

Accurate identification of CTAA is frequently complicated by the presence of its structural analog, 2-chlorothiazole-5-carboxylic acid (CTCA) . While both share the chlorothiazole core, the acetic acid side chain of CTAA exhibits distinct fragmentation kinetics compared to the carboxylic acid moiety of CTCA. This guide provides a self-validating MS/MS workflow to distinguish these species based on specific neutral losses and diagnostic ion ratios.

Comparative Overview: CTAA vs. CTCA
FeatureChlorothiazole Acetic Acid (CTAA) 2-Chlorothiazole-5-Carboxylic Acid (CTCA)
Formula


Monoisotopic Mass 176.9651 Da162.9495 Da
[M+H]

177.9724 163.9568
Primary Fragment

132 (

)

119 (

)
Neutral Loss

46 Da (

) or

44 (

)

44 Da (

)
Ionization Mode ESI (+) / ESI (-)ESI (-) preferred

Mechanistic Fragmentation Analysis

The fragmentation of CTAA is driven by the stability of the thiazole ring and the lability of the acetic acid side chain. The presence of the chlorine atom at the C2 position imparts a characteristic isotope pattern (


) which must be preserved in all diagnostic fragments.
Positive Ionization Mode (ESI+)

In positive mode, protonation occurs at the thiazole nitrogen. The fragmentation pathway follows a "Charge-Remote" or "Charge-Proximate" mechanism depending on the internal energy.

  • Precursor Ion:

    
    
    
  • Primary Pathway (Side Chain Cleavage):

    • The acetic acid group undergoes cleavage. A neutral loss of 46 Da (Formic Acid, HCOOH) or successive losses of 18 Da (H2O) and 28 Da (CO) are observed.

    • Major Product Ion (

      
       132/134):  The (2-chlorothiazol-5-yl)methyl cation  (
      
      
      
      ). This is the base peak and the most reliable quantifier.
  • Secondary Pathway (Ring Degradation):

    • From

      
       132, loss of the chlorine radical or HCl is energetically unfavorable but can occur at high collision energies (CE > 35 eV), yielding the thiazole-methyl cation (
      
      
      
      97).
    • Cleavage of the thiazole ring (Retro-Cycloaddition) typically generates nitrile fragments (

      
       58/60).
      
Negative Ionization Mode (ESI-)

Negative mode is often more sensitive for acidic metabolites.

  • Precursor Ion:

    
    
    
  • Decarboxylation:

    • Immediate loss of

      
       (44 Da) generates the (2-chlorothiazol-5-yl)methanide anion  at 
      
      
      
      132
      .
    • Note: Unlike positive mode, the

      
       132 anion is formed via decarboxylation, not formic acid loss.
      
Visualization of Fragmentation Pathways

The following diagram illustrates the distinct breakdown pathways for CTAA in Positive ESI mode.

CTAA_Fragmentation M_Plus Precursor [M+H]+ m/z 177.97 (C5H5ClNO2S+) Frag_132 Base Peak (2-chlorothiazol-5-yl)methyl+ m/z 131.96 (Loss of HCOOH) M_Plus->Frag_132 -46 Da (HCOOH) Frag_160 Intermediate Acylium Ion m/z 159.96 (Loss of H2O) M_Plus->Frag_160 -18 Da (H2O) Frag_97 Thiazole Fragment m/z 97.00 (Loss of Cl) Frag_132->Frag_97 -35 Da (Cl) Frag_Ring Ring Cleavage m/z ~58 (Nitrile) Frag_132->Frag_Ring High CE Frag_160->Frag_132 -28 Da (CO)

Caption: ESI(+) Fragmentation pathway of 2-(2-chlorothiazol-5-yl)acetic acid showing the dominant transition to the m/z 132 methyl-cation.

Experimental Protocol: Validated LC-MS/MS Workflow

To ensure reproducibility, the following protocol utilizes a Triple Quadrupole (QqQ) system. This setup is superior to Q-TOF for quantitation due to higher duty cycles on specific transitions.

Sample Preparation
  • Matrix: Plasma or Agricultural Extract (QuEChERS method recommended).

  • Standard: Dissolve authentic CTAA standard (purity >98%) in Methanol.

  • Working Solution: 100 ng/mL in 0.1% Formic Acid (aq).

Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-6 min: 5% -> 95% B

    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (Source: ESI+)
ParameterSettingRationale
Gas Temp 325°CEnsures efficient desolvation of the acetic acid tail.
Gas Flow 10 L/minStandard flow for stable spray.
Nebulizer 35 psiHigh pressure to handle aqueous initial gradient.
Capillary Voltage 4000 VOptimal for small molecule ionization.
MRM Transitions (Quantitation & Qualification)

The "Performance" of the assay relies on the ratio of these transitions.

AnalytePrecursor (

)
Product (

)
CE (eV)TypeNote
CTAA 178.0 132.0 15 Quant Base peak; highly stable.
CTAA 178.097.035QualConfirming ion (Cl loss).
CTAA 180.0134.015Qual

Isotope confirmation.

Comparative Performance Analysis

When distinguishing CTAA from alternatives like 2-chlorothiazole-5-carboxylic acid (CTCA) , the mass shift and fragmentation energy profiles are the defining performance metrics.

Selectivity Challenge

Both compounds produce a chlorothiazole core fragment. However, CTAA requires a lower Collision Energy (CE) to fragment the aliphatic C-C bond of the acetic acid side chain compared to the direct ring-attached carboxyl group of CTCA.

  • CTAA (

    
     178):  Fragments easily at 10-15 eV  to 
    
    
    
    132.
  • CTCA (

    
     164):  Requires 20-25 eV  to decarboxylate to 
    
    
    
    119/120.
Workflow Diagram: Differentiation Strategy

Differentiation_Workflow Sample Unknown Sample (Extract) LC LC Separation (Rt Shift) Sample->LC MS_Filter Q1 Scan Select Precursor LC->MS_Filter Decision m/z? MS_Filter->Decision Path_CTAA m/z 178 (CTAA) Decision->Path_CTAA 178 Path_CTCA m/z 164 (CTCA) Decision->Path_CTCA 164 Frag_CTAA Frag @ 15eV Target: 132 Path_CTAA->Frag_CTAA Frag_CTCA Frag @ 25eV Target: 119 Path_CTCA->Frag_CTCA

Caption: Logical workflow for distinguishing CTAA from its carboxyl analog using precursor selection and collision energy optimization.

References

  • Ford, K. A., & Casida, J. E. (2006). Chlorothiazole neonicotinoids: photooxidation and metabolism. Journal of Agricultural and Food Chemistry.

  • Sendra, J. M., et al. (2010). Fragmentation pathways of neonicotinoid insecticides by electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.

  • U.S. EPA. (2020). Clothianidin: Human Health Risk Assessment. Regulations.gov.

  • PubChem. (2024). Compound Summary: 2-(2-chlorothiazol-5-yl)acetic acid. National Library of Medicine.

  • Sciex Application Note. (2019). Identification of Pesticide Metabolites using QTRAP Technology.

Validation

Comparative Guide: Structural Elucidation of Substituted Thiazole-4-Acetic Acids

Executive Summary The "Sulfur Anchor" Advantage in Solid-State Analysis Substituted thiazole-4-acetic acids represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for PPAR agonists (e.g., GW...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Sulfur Anchor" Advantage in Solid-State Analysis

Substituted thiazole-4-acetic acids represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for PPAR agonists (e.g., GW501516), aldose reductase inhibitors, and peptide transporter (PEPT1) substrates. While solution-state NMR is ubiquitous for routine characterization, it frequently fails to unambiguously resolve the rapid tautomeric equilibria characteristic of 2-aminothiazole derivatives or the specific conformational locking of the acetic acid tail required for receptor binding.

This guide argues that Single Crystal X-ray Diffraction (SC-XRD) is not merely a confirmatory step but the primary analytical tool for this class. We provide comparative data demonstrating how the sulfur atom's anomalous scattering and the scaffold's propensity for specific supramolecular synthons make SC-XRD superior to NMR and computational modeling for defining absolute configuration and bioavailability-limiting packing forces.

Part 1: Strategic Comparison of Analytical Modalities

The Tautomerism Challenge

The primary structural ambiguity in thiazole-4-acetic acids, particularly 2-amino substituted variants, is the amino-imino tautomerism. This dynamic equilibrium in solution often results in broadened NMR signals or averaged chemical shifts that obscure the bioactive conformation.

Comparative Performance Matrix
FeatureX-Ray Crystallography (SC-XRD) Solution NMR (1H/13C/15N) Computational Modeling (DFT)
Tautomer ID Definitive. Freezes the specific tautomer stabilized by crystal packing (usually the amino form).Ambiguous. Often observes a time-averaged signal due to fast proton exchange.Predictive. Calculates relative energies but cannot account for solvent/packing stabilization.
Stereochemistry Absolute. Anomalous scattering of Sulfur (Z=16) allows determination of absolute configuration without heavy atom derivatives.Relative. Requires chiral derivatization (Mosher's acid) or NOE constraints which can be inconclusive for flexible acetic acid tails.Theoretical. Dependent on the basis set; often fails to predict solid-state polymorphism.
Conformation Bio-relevant. Often reveals the "collapsed" or "extended" conformation of the acetic acid tail driven by intramolecular H-bonds.Dynamic. The acetic acid tail rotates freely, masking the energy barrier for the bioactive pose.Gas-phase. Often underestimates the influence of intermolecular forces (e.g., S...O interactions).
Throughput Low. Rate-limiting step is crystal growth (days to weeks).High. Minutes per sample.Very High. Virtual screening of thousands of analogs.
Decision Logic for Structural Elucidation

The following workflow illustrates the critical decision points where SC-XRD becomes mandatory for this scaffold.

StructuralWorkflow Start Synthesized Thiazole-4-Acetic Acid NMR 1H/13C NMR Analysis Start->NMR Ambiguity Ambiguity Detected? (Broad signals / Tautomer doubt) NMR->Ambiguity Comp DFT Modeling (Tautomer Energy Calc) Ambiguity->Comp No (Routine) Cryst Crystallization Screen (pH Switch Method) Ambiguity->Cryst Yes (Critical) Final Absolute Config & Packing Defined Comp->Final Supportive Data XRD SC-XRD Data Collection Cryst->XRD Refine Structure Refinement (S-anomalous phasing) XRD->Refine Refine->Final

Figure 1: Decision matrix for deploying X-ray crystallography when NMR data is inconclusive due to thiazole tautomerism.

Part 2: Critical Crystallographic Insights (Experimental Data)

When analyzing thiazole-4-acetic acids, three specific structural features must be refined. These are the "fingerprints" of quality data for this scaffold.

The Sulfur Geometry & Anomalous Scattering

The thiazole sulfur atom is a heavy scatterer compared to C, N, and O. In Mo-Kα radiation experiments, this provides a significant advantage.

  • Bond Length Validation: In high-quality structures, the C-S bond lengths should show distinct asymmetry if the ring is conjugated to an electron-withdrawing group at position 5.

    • Standard C2-S3: 1.72 – 1.74 Å

    • Standard C4-S3: 1.71 – 1.73 Å

    • Observation: A deviation >0.03 Å often indicates significant charge transfer (push-pull system), relevant for electronic properties in drug binding.

The Carboxylic Acid "Syn-Syn" Catemer

Unlike simple benzoic acids that form dimers, thiazole-4-acetic acids frequently form catemers (infinite chains) due to the steric bulk of the thiazole ring and the flexibility of the methylene linker.

  • Key Interaction: The O-H...N interaction is often competitive with O-H...O.

  • Data Check: Check the O1-C(acid)-O2 bond angle. A widening (>123°) typically suggests the proton is shared or disordered, common in zwitterionic thiazoles.

Chalcogen Bonding (S...O Interactions)

A unique feature of this scaffold is the non-covalent interaction between the Thiazole Sulfur and the Carbonyl Oxygen of the acetic acid tail (intramolecular) or adjacent molecules (intermolecular).

  • Experimental Value: S...O distances of 2.8 – 3.1 Å (less than the sum of van der Waals radii, 3.32 Å) indicate a "conformational lock."

  • Significance: This lock rigidifies the molecule, improving oral bioavailability by reducing the entropic penalty upon binding to a protein target (e.g., PPAR).

Part 3: Validated Experimental Protocol

The "pH-Switch" Vapor Diffusion Method Thiazole-4-acetic acids are zwitterionic in nature (basic nitrogen, acidic carboxyl). Standard evaporation often yields amorphous powder. This protocol exploits the isoelectric point (pI) for high-quality single crystal growth.

Materials
  • Solute: 20 mg substituted thiazole-4-acetic acid.

  • Primary Solvent: Methanol/DMF (9:1 ratio).

  • Buffer: 0.1 M Ammonium Acetate (pH 5.5).

  • Anti-solvent: Acetonitrile.

Step-by-Step Methodology
  • Dissolution (Protonation Phase): Dissolve the compound in the Primary Solvent. If turbid, add 10 µL of glacial acetic acid to fully protonate the basic nitrogen (ensuring solubility).

  • Filtering: Pass through a 0.22 µm PTFE syringe filter into a clean scintillation vial.

  • The "Switch" (Nucleation): Place the vial inside a larger jar containing the Anti-solvent (Acetonitrile) mixed with 5% Triethylamine (TEA).

  • Diffusion: As the TEA/Acetonitrile vapor diffuses into the sample, it slowly neutralizes the acetic acid. The compound approaches its isoelectric point (pI) slowly, promoting ordered lattice formation rather than rapid precipitation.

  • Harvesting: Crystals typically appear within 48-72 hours as colorless blocks or prisms.

Part 4: Molecular Interaction Network

Understanding the crystal packing reveals how these drugs might interact with receptor binding pockets. The diagram below visualizes the hierarchy of forces observed in these crystals.

Interactions Core Thiazole-4-Acetic Acid Crystal Lattice Primary H-Bonding (Strong) Core->Primary Secondary Pi-Stacking (Medium) Core->Secondary Tertiary Chalcogen Bonds (Weak/Specific) Core->Tertiary Detail1 COOH...N(thiazole) (Zwitterionic) Primary->Detail1 Detail2 Ring Centroid...Centroid (3.5 - 3.8 Å) Secondary->Detail2 Detail3 S...O (Carbonyl) (Conformational Lock) Tertiary->Detail3

Figure 2: Hierarchical interaction map. The S...O Chalcogen bond is a specific feature of thiazole crystallography that is often missed by lower-resolution techniques.

References

  • Lynch, D. E., et al. (2023). "Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors." MDPI Molecules. Link

  • Hang, Z., et al. (2010). "Poly (2-amino-4-thiazoleacetic acid)/multiwalled carbon nanotubes modified glassy carbon electrodes." Electrochimica Acta. Link

  • Qiu-Fen, H., et al. (2009).[1] "Aqua-bis(2-amino-1,3-thiazole-4-acetato-κO,N)nickel(II)." Acta Crystallographica Section E. Link

  • Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press. (Foundational text for interpreting thiazole packing).
  • Padmavathi, V., et al. (2024). "Recent advances in the synthesis and utility of thiazoline and its derivatives." RSC Advances. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-(5-chloro-1,3-thiazol-4-yl)acetic acid

Executive Summary: Operational Hazard & Waste Classification 2-(5-chloro-1,3-thiazol-4-yl)acetic acid is a halogenated, heteroaromatic organic acid. For disposal purposes, it must be treated as Halogenated Chemical Waste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Hazard & Waste Classification

2-(5-chloro-1,3-thiazol-4-yl)acetic acid is a halogenated, heteroaromatic organic acid. For disposal purposes, it must be treated as Halogenated Chemical Waste .

Immediate Action Required:

  • Primary Hazard: Skin/Eye Irritant (Acidic), Potential Respiratory Sensitizer.

  • Waste Stream: Halogenated Organic Solids (if pure) or Halogenated Solvent Waste (if dissolved).

  • Strict Prohibition: Do NOT dispose of down the drain or in municipal trash. Do NOT mix with strong oxidizers or alkaline waste streams without controlled neutralization.

Chemical Profile & Disposal Logic

To dispose of this compound safely, one must understand its structural vulnerabilities and combustion byproducts.

PropertySpecificationDisposal Implication
Functional Groups Carboxylic Acid (-COOH), Chlorothiazole RingAcidic nature requires chemically resistant containers (HDPE/Glass).
Halogen Content Chlorine (Cl)CRITICAL: Must be segregated from non-halogenated solvents to prevent formation of dioxins/furans during low-temp incineration.
Heteroatoms Sulfur (S), Nitrogen (N)Combustion releases SOx and NOx gases. Waste facilities must use scrubbers.
Physical State Solid (typically off-white powder)High dust potential. Static dissipative handling required.
Reactivity Incompatible with Strong Oxidizers, Strong BasesRisk of exothermic reaction or toxic gas evolution (HCl) if mixed improperly.
The "Why" Behind Segregation

As a halogenated compound, this substance requires high-temperature incineration (>1100°C) with specific residence times to ensure complete destruction of the C-Cl bond. Mixing this with non-halogenated waste (which is often used as auxiliary fuel in lower-temperature kilns) can lead to incomplete combustion and the release of corrosive hydrochloric acid and toxic pollutants into the atmosphere [1].

Pre-Disposal Handling & Segregation

Before disposal, the material must be stabilized and packaged correctly.[1]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 particulate respirator (minimum) or half-mask with organic vapor/acid gas cartridges if handling large open quantities.

  • Hands: Double-gloving recommended. Inner: Latex/Nitrile (4 mil); Outer: Nitrile (8 mil) or Neoprene.

  • Eyes: Chemical splash goggles (ANSI Z87.1).

Container Selection
  • Solid Waste: Wide-mouth High-Density Polyethylene (HDPE) jars or amber glass jars with Teflon-lined caps.

  • Liquid Waste: HDPE carboys or Safety Cans specifically rated for halogenated solvents.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired shelf stock, contaminated solids, or recrystallization failures.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "2-(5-chloro-1,3-thiazol-4-yl)acetic acid".

    • Hazard Checkbox: Toxic, Irritant.[2][3]

  • Transfer: Working inside a chemical fume hood, transfer the solid into the Solid Hazardous Waste container.

    • Technique: Use a disposable anti-static spatula. Do not generate dust.[3][4][5][6][7][8]

  • Decontamination: Wipe the exterior of the original container and the spatula with a paper towel dampened with acetone. Dispose of the towel and spatula in the same solid waste container.

  • Sealing: Screw the lid down tight. Do not leave the funnel in the container.

Scenario B: Disposal of Reaction Mixtures & Mother Liquors

Applicable for: HPLC effluent, filtrates, or reaction solutions.

  • Characterize the Solvent Matrix:

    • If solvent is Halogenated (e.g., DCM, Chloroform): Pour directly into the Halogenated Waste carboy.

    • If solvent is Non-Halogenated (e.g., Methanol, Ethyl Acetate): Due to the presence of the chlorinated solute, the entire mixture is now classified as Halogenated Waste .

  • pH Check: If the solution is highly acidic (pH < 2), neutralize slowly with a 5% Sodium Bicarbonate solution before adding to the waste carboy to prevent pressure buildup from CO2 evolution inside the waste container.

    • Target pH: 6–8.

  • Transfer: Use a funnel with a splash guard. Fill carboy to only 90% capacity to allow for thermal expansion.

Scenario C: Contaminated Debris (Sharps, Glass, PPE)
  • Sharps: Syringes/needles used with this compound go into a Red Biohazard/Sharps container labeled "Chemically Contaminated".

  • Gloves/Wipes: Place in a clear heavy-duty plastic bag (2-mil or thicker), seal with tape, and place inside the Solid Hazardous Waste drum.

Visual Workflow: Waste Stream Decision Tree

WasteSegregation Start Waste Generation: 2-(5-chloro-1,3-thiazol-4-yl)acetic acid StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid SolidBin Container: Wide-Mouth HDPE Label: 'Solid Hazardous Waste - Toxic' SolidPath->SolidBin SolventCheck Solvent Matrix? LiquidPath->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, Acetone, Water) SolventCheck->NonHaloSolv HaloWasteBin Container: Safety Carboy Stream: HALOGENATED WASTE HaloSolv->HaloWasteBin Neutralize Check pH Neutralize if < 2 NonHaloSolv->Neutralize Neutralize->HaloWasteBin Classify as Halogenated due to Solute

Figure 1: Decision logic for segregating thiazole-acetic acid waste streams. Note that even non-halogenated solvents become "halogenated waste" when contaminated with this compound.

Emergency Spill Response

Spill Kit Requirements: Calcium carbonate or Sodium bicarbonate (for acid neutralization), Vermiculite or clay absorbent, Nitrile gloves, Dustpan/brush.

Protocol:

  • Evacuate & Ventilate: Clear the immediate area. If the spill is >50g or outside a fume hood, evacuate the lab.

  • Isolate: Mark the zone with "Chemical Spill" tape.

  • Neutralize (Liquids): If the material is in solution, gently sprinkle sodium bicarbonate over the spill from the outside moving inward. Wait for fizzing to stop.

  • Absorb: Cover with vermiculite or absorbent pads.

  • Collect: Scoop material into a heavy-duty plastic bag. Label as "Spill Debris: 2-(5-chloro-1,3-thiazol-4-yl)acetic acid".

  • Clean: Wash the surface with soap and water; collect the rinsate as hazardous waste.

References

  • National Institutes of Health (NIH) . Thermochemical Recycling and Degradation Strategies of Halogenated Polymers. Available at: [Link]

  • ETH Zürich . Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]

  • Dartmouth College EHS . Hazardous Waste Disposal Guide: Halogenated vs Non-Halogenated Solvents. Available at: [Link]

Sources

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